Product packaging for 5-fluoro-3-propyl-1H-indole(Cat. No.:)

5-fluoro-3-propyl-1H-indole

Cat. No.: B15261265
M. Wt: 177.22 g/mol
InChI Key: ZBQKBFQDMGBNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-3-propyl-1H-indole is a fluorinated indole derivative that serves as a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities . The addition of a fluorine atom at the 5-position and a propyl chain at the 3-position are common strategies in lead optimization; the fluorine can enhance metabolic stability and influence binding affinity, while the alkyl chain can modulate the compound's lipophilicity and steric properties . Indole derivatives, particularly those substituted with fluorine, are extensively investigated for their broad spectrum of biological potential. Scientific literature indicates that such compounds are key precursors in the synthesis of molecules with demonstrated antiviral activity against viruses like Coxsackie B4 and bovine viral diarrhea virus (BVDV), as well as anticancer and antitubercular properties . The specific substitution pattern on the indole ring system is critical for its interaction with biological targets, such as enzymes and receptors . Researchers utilize this compound as a core scaffold to develop novel therapeutic agents, exploring its mechanism of action through structure-activity relationship (SAR) studies. Attention: For research use only. Not for human or veterinary use. This product is not approved for the prevention, treatment, or cure of any medical condition. Bodily introduction into humans or animals is strictly prohibited by law.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FN B15261265 5-fluoro-3-propyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

5-fluoro-3-propyl-1H-indole

InChI

InChI=1S/C11H12FN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-7,13H,2-3H2,1H3

InChI Key

ZBQKBFQDMGBNRL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC2=C1C=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 5-fluoro-3-propyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the fluorinated indole derivative, 5-fluoro-3-propyl-1H-indole. This compound is a key heterocyclic motif of interest in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system. This document outlines a probable synthetic pathway, detailed experimental protocols, and a thorough characterization profile based on established analytical techniques.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, including many pharmaceuticals. The introduction of a fluorine atom into the indole ring system can significantly modulate the compound's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 3-propyl substituent further contributes to the molecule's lipophilicity and can influence its interaction with receptor pockets. Notably, the this compound core is found within larger molecules investigated as potential antidepressant drug candidates that modulate 5-HT neurotransmission.[1] This guide serves as a detailed resource for the preparation and in-depth analysis of this important building block.

Synthesis of this compound

The most established and versatile method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde. For the synthesis of this compound, the logical precursors are 4-fluorophenylhydrazine and 2-pentanone.

Proposed Reaction Pathway: Fischer Indole Synthesis

The synthesis proceeds in two main stages: the formation of the phenylhydrazone intermediate followed by an acid-catalyzed intramolecular cyclization with the elimination of ammonia.

Synthesis_Pathway 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Intermediate_Hydrazone Phenylhydrazone Intermediate 4-Fluorophenylhydrazine->Intermediate_Hydrazone + 2-Pentanone 2-Pentanone 2-Pentanone->Intermediate_Hydrazone Target_Molecule This compound Intermediate_Hydrazone->Target_Molecule   Acid Catalyst (e.g., H₂SO₄, PPA) Heat

Caption: Proposed Fischer indole synthesis pathway for this compound.

Experimental Protocol

This protocol is a representative procedure based on general Fischer indole synthesis methodologies. Researchers should optimize conditions as needed.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 2-Pentanone

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a slight excess of 2-pentanone (1.1 eq). The mixture is stirred at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). For a one-pot procedure, this step can be directly followed by the cyclization.

  • Cyclization: To the reaction mixture containing the hydrazone, or to the isolated hydrazone, add the acid catalyst. If using polyphosphoric acid, it is often used as the solvent and the reaction is heated to 80-120 °C. If using sulfuric acid, it is added cautiously to a solution of the hydrazone in a suitable solvent like ethanol or acetic acid, and the mixture is refluxed. The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice-water. The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: The aqueous mixture is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford the pure product.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic and physical methods. The following tables summarize the expected characterization data, extrapolated from known data of similar structures.

Physical Properties
PropertyExpected Value
Appearance Off-white to pale yellow solid or oil
Molecular Formula C₁₁H₁₂FN
Molecular Weight 177.22 g/mol
Melting Point Not available; likely a low-melting solid or oil
Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2br s1HN-H
~7.2-7.4dd1HH-4
~6.9-7.1dd1HH-7
~6.8-7.0td1HH-6
~2.6-2.8t2H-CH₂-CH₂-CH₃
~1.6-1.8sextet2H-CH₂-CH₂-CH₃
~0.9-1.1t3H-CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~157.0 (d)C-5 (C-F)
~132.0C-7a
~125.0 (d)C-3a
~122.0C-2
~115.0C-3
~110.0 (d)C-4
~105.0 (d)C-6
~100.0 (d)C-7
~30.0-CH₂-CH₂-CH₃
~22.0-CH₂-CH₂-CH₃
~14.0-CH₂-CH₂-CH₃

(d) indicates a doublet due to C-F coupling.

Table 3: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
177[M]⁺ (Molecular ion)
148[M - C₂H₅]⁺ (Loss of ethyl group)
133[M - C₃H₆]⁺ (Loss of propylene via McLafferty rearrangement)
120Further fragmentation

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
~3400N-H stretching
~3100-3000Aromatic C-H stretching
~2960-2850Aliphatic C-H stretching
~1620, 1480, 1450C=C stretching (aromatic)
~1250C-F stretching
~800-850C-H out-of-plane bending (aromatic)

Experimental Workflow and Logic

The overall process from starting materials to the final, characterized product can be visualized as a logical workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 4-Fluorophenylhydrazine + 2-Pentanone Hydrazone Hydrazone Formation Start->Hydrazone Cyclization Fischer Indole Cyclization (Acid-catalyzed) Hydrazone->Cyclization Workup Neutralization & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR MP Physical Properties (Melting Point, Appearance) Product->MP Signaling_Pathway Indole_Compound This compound SERT Serotonin Transporter (SERT) Indole_Compound->SERT Inhibition 5HT_Receptor 5-HT Receptors Indole_Compound->5HT_Receptor Binding Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Neuronal_Signaling Modulation of Neuronal Signaling 5HT_Receptor->Neuronal_Signaling Synaptic_Serotonin->Neuronal_Signaling Therapeutic_Effect Potential Antidepressant Effect Neuronal_Signaling->Therapeutic_Effect

References

In-Depth Technical Guide: Physicochemical Properties of 5-fluoro-3-propyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 5-fluoro-3-propyl-1H-indole. Due to a lack of extensive published experimental data for this specific molecule, this document combines computational predictions with experimental data for structurally related compounds to offer a thorough profile. Furthermore, standard experimental protocols for determining these properties are detailed, and a hypothetical biological signaling pathway is presented based on the known activities of similar indole derivatives.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. The data presented below has been aggregated from computational predictions and, where available, experimental data for analogous compounds.

Quantitative Data Summary
PropertyThis compound (Predicted)3-propyl-1H-indole (Experimental/Calculated)5-fluoroindole (Experimental)
Molecular Formula C₁₁H₁₂FNC₁₁H₁₃NC₈H₆FN
Molecular Weight 177.22 g/mol 159.23 g/mol 135.14 g/mol
Melting Point Data not availableData not available45-48 °C
Boiling Point Data not availableData not available120 °C @ 1 mmHg
logP (o/w) ~3.3 (Calculated)[1][2]3.1 (Calculated)[1][2]2.1 (Predicted)
pKa (indole NH) ~16.5 (Predicted)~16.6 (Predicted)16.16 (Predicted)
Aqueous Solubility Low (Predicted)Low (Predicted)Low (Predicted)

Note: Predicted values are derived from computational models and should be confirmed by experimental data.

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. It is determined as the temperature range over which the solid transitions to a liquid.

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube. This tube is then heated in a calibrated melting point apparatus. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

MeltingPoint_Workflow Workflow for Melting Point Determination A Grind sample to a fine powder B Pack sample into a capillary tube (2-3 mm height) A->B C Place capillary in melting point apparatus B->C D Heat rapidly to ~15-20°C below expected MP C->D E Heat slowly (1-2°C/min) near the MP D->E F Record T1: First liquid appears E->F G Record T2: All solid has melted F->G H Report melting range (T1 - T2) G->H

Workflow for Melting Point Determination
Boiling Point Determination

For liquid compounds, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology: A small volume of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

BoilingPoint_Workflow Workflow for Boiling Point Determination A Place liquid sample in a small test tube B Insert an inverted sealed capillary tube A->B C Heat the sample gently in a heating block or Thiele tube B->C D Observe for a rapid stream of bubbles from the capillary C->D E Remove heat and allow to cool slowly D->E F Record the temperature when liquid enters the capillary E->F G Report the recorded temperature as the boiling point F->G

Workflow for Boiling Point Determination
Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter for drug formulation and absorption.

Methodology: A small, accurately weighed amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature for a set period to ensure equilibrium is reached. The solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Solubility_Workflow Workflow for Solubility Determination A Add excess solid to a known volume of solvent B Agitate at a constant temperature until equilibrium is reached A->B C Filter the solution to remove undissolved solid B->C D Measure the concentration of the solute in the filtrate C->D E Express solubility in units such as mg/mL or mol/L D->E

Workflow for Solubility Determination
LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and distribution.

Methodology (Shake-Flask Method): The compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached. The two phases are then separated, and the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

LogP_Workflow Workflow for LogP Determination (Shake-Flask) A Dissolve the compound in a mixture of n-octanol and water B Shake the mixture until equilibrium is reached A->B C Allow the two phases to separate B->C D Measure the concentration of the compound in the n-octanol phase (Co) C->D E Measure the concentration of the compound in the aqueous phase (Cw) C->E F Calculate P = Co / Cw D->F E->F G Calculate logP = log10(P) F->G

Workflow for LogP Determination (Shake-Flask)

Hypothetical Biological Signaling Pathway

Indole-containing compounds are known to interact with a variety of biological targets, with a notable frequency of activity at serotonin (5-HT) receptors. Many 5-HT receptors are G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway that could be initiated by the binding of this compound to a Gq-coupled 5-HT receptor.

Signaling_Pathway Hypothetical Gq-Coupled 5-HT Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT Receptor (Gq-coupled) G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC α-subunit activates PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylation Cascade Ca_release->PKC Co-activates Ligand This compound Ligand->Receptor Binding & Activation

Hypothetical Gq-Coupled 5-HT Receptor Signaling Pathway

This proposed pathway illustrates the binding of the ligand to the receptor, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to calcium release and protein kinase C activation, ultimately resulting in a cellular response.

Disclaimer

The information provided in this document is intended for research and development purposes only. The physicochemical data for this compound is largely based on computational predictions and requires experimental verification. The biological signaling pathway is hypothetical and based on the activity of structurally similar compounds. Further research is necessary to elucidate the precise properties and biological functions of this compound.

References

A Technical Guide to the Spectroscopic Profile of 5-fluoro-3-propyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-fluoro-3-propyl-1H-indole. Due to the limited availability of experimentally-derived spectra for this specific molecule, this document leverages data from closely related analogs, namely 5-fluoro-3-methyl-1H-indole and 5-fluoro-1H-indole, in conjunction with established spectroscopic principles to present a predicted but accurate profile. This guide is intended to support research and development activities by providing a foundational understanding of the key spectral characteristics of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.00br s-N-H
~7.30dd8.6, 5.4H-7
~7.10dd9.6, 2.4H-4
~7.05s-H-2
~6.90td9.0, 2.5H-6
~2.70t7.6-CH₂- (α)
~1.70sextet7.6-CH₂- (β)
~1.00t7.4-CH₃ (γ)

Note: Chemical shifts for the aromatic protons and the N-H proton are based on data for 5-fluoro-3-methyl-1H-indole. The chemical shifts and multiplicities for the propyl group are predicted based on standard values.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~157.5 (d)C-5
~132.5C-7a
~129.0C-3a
~124.0C-2
~115.0C-3
~111.0 (d)C-4
~110.0 (d)C-7
~104.0 (d)C-6
~25.0-CH₂- (α)
~23.0-CH₂- (β)
~14.0-CH₃ (γ)

Note: Chemical shifts for the indole core are based on data for 5-fluoro-3-methyl-1H-indole. The signals for the propyl group are predicted.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H Stretch
3100-3000MediumAromatic C-H Stretch
2960-2850StrongAliphatic C-H Stretch
~1620, ~1580, ~1470MediumC=C Aromatic Ring Stretches
~1250StrongC-F Stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative IntensityAssignment
177High[M]⁺ (Molecular Ion)
148High[M - C₂H₅]⁺ (Loss of ethyl group)
135Medium[M - C₃H₆]⁺ (Loss of propene via McLafferty rearrangement) or [5-fluoro-1H-indole]⁺

Note: The fragmentation pattern is predicted based on the known fragmentation of indoles and the presence of a propyl substituent. The molecular weight of this compound is 177.22 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra would be acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients. ¹³C NMR spectra would be acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample, dissolved in a volatile solvent like methanol or dichloromethane, would be injected into the GC. The mass spectrometer would be set to scan over a mass range of m/z 40-500.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthetic compound.

Spectroscopic_Workflow Figure 1. General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Confirmation Structure Confirmation Structure_Elucidation->Confirmation Final_Report Final Report Confirmation->Final_Report Documentation

Caption: Figure 1. General Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway Figure 2. Predicted EI-MS Fragmentation of this compound MolecularIon [C₁₁H₁₂FN]⁺ m/z = 177 Fragment1 [C₉H₇FN]⁺ m/z = 148 MolecularIon->Fragment1 - C₂H₅ Fragment2 [C₈H₆FN]⁺ m/z = 135 MolecularIon->Fragment2 - C₃H₆ (McLafferty)

The Ascendant Role of Fluorinated Indoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in medicinal chemistry. The strategic introduction of fluorine atoms into the indole ring has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, often leading to compounds with superior therapeutic potential.[2][3] This in-depth technical guide explores the diverse biological activities of fluorinated indole derivatives, providing a comprehensive resource for researchers and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The Impact of Fluorination on Indole's Biological Profile

The incorporation of fluorine, the most electronegative element, into an indole nucleus can profoundly alter its biological activity.[1] Key effects include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[1]

  • Increased Lipophilicity: In many cases, fluorine substitution increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

  • Conformational Control: Fluorine can induce specific conformational preferences in a molecule, leading to a more favorable orientation for binding to a target protein.

These modifications have been successfully exploited to develop a wide range of biologically active fluorinated indole derivatives.

Anticancer Activity of Fluorinated Indole Derivatives

Fluorinated indoles have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.[4][5]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative fluorinated indole derivatives against various cancer cell lines.

Compound ID/ReferenceStructure/DescriptionCancer Cell LineIC50 (µM)Mechanism of Action
Compound 10b [6]2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative containing 1,3,4-thiadiazoleA549 (Lung)0.012EGFR and p53-MDM2 modulation
Compound 10b [6]2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative containing 1,3,4-thiadiazoleK562 (Leukemia)0.01EGFR and p53-MDM2 modulation
Compound 34b [7]Fluorinated bis-indole derivativeA549 (Lung)0.8Microtubule stabilization
Compound 35 [7]3-Fluoroindole derivativeHepG2 (Liver)2.50B-Raf kinase inhibition
Compound 32b [7]6-Fluoroindole derivativeHeLa (Cervical)22.34Apoptosis induction
Compound 32b [7]6-Fluoroindole derivativePC-3 (Prostate)24.05Apoptosis induction
Compound 33g [7]Fluorinated bis-indole derivative-0.34FLT3 inhibition
Compound 33h [7]Fluorinated bis-indole derivative-0.17FLT3 inhibition
Compound 24a [7]4-Fluoroindoline derivative-0.0008PERK inhibition
EB355A 28-indole-betulin derivativeMCF-7 (Breast)67G1 cell cycle arrest, apoptosis
Key Signaling Pathways Targeted by Fluorinated Indoles

Fluorinated indoles have been shown to inhibit several critical signaling pathways implicated in cancer progression.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival.[8] Certain fluorinated indole derivatives act as EGFR inhibitors, blocking these pro-cancerous signals.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indole Fluorinated Indole Derivative Indole->EGFR Inhibits EGF EGF EGF->EGFR

EGFR signaling pathway inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) is another crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Fluorinated indoles can inhibit VEGFR, thereby cutting off the tumor's blood supply.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Indole Fluorinated Indole Derivative Indole->VEGFR Inhibits VEGF VEGF VEGF->VEGFR

VEGFR signaling pathway inhibition.

Antimicrobial Activity of Fluorinated Indole Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge.[7] Fluorinated indole derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentrations (MICs) of selected fluorinated indole derivatives against various microbial strains.

Compound ID/ReferenceStructure/DescriptionMicrobial StrainMIC (µg/mL)
Indole-triazole conjugate 6f [10]Indole-triazole conjugate with 3,4-dichlorobenzyl moietyCandida albicans2
Indole-triazole conjugates [10]Series of indole-triazole conjugatesCandida tropicalis2
Indole-thiadiazole 2h [11]Indole-thiadiazole derivativeStaphylococcus aureus6.25
Indole-triazole 3d [11]Indole-triazole derivativeStaphylococcus aureus6.25
Indole-triazole 3d [11]MRSA3.125
Indole-thiadiazole 2c [11]Indole-thiadiazole derivativeBacillus subtilis3.125
Indole-triazole 3c [11]Indole-triazole derivativeBacillus subtilis3.125
5-Fluoroindole [12]5-FluoroindoleXDR Acinetobacter baumannii64

Antiviral Activity of Fluorinated Indole Derivatives

Fluorinated indoles have been extensively investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). Many of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Quantitative Antiviral Data

The following table highlights the antiviral efficacy of several fluorinated indole derivatives.

Compound ID/ReferenceStructure/DescriptionVirusEC50 (nM)
Compound 19a-e [2]Fluorinated indole-carboxamide derivativesHIV-1 WT2.0 - 4.6
Compound 20h [13]4-Fluoroindole derivativeHIV-1 WT (in MT-4 cells)0.5
Compound 20i [13]Benzenesulfonyl fluorinated-indolecarboxamide derivativeHIV-1 WT0.5
Compound 20i [13]Benzenesulfonyl fluorinated-indolecarboxamide derivativeHIV-1 Y181C resistant strain4
Compound 22 [2]Fluorinated indole with a primary amide at C-7HIV-10.14
Compound 23a [2]7-substituted carboxamide-4-fluoroindole (alkylamide series)HIV-10.29
Compound 23b [2]7-substituted carboxamide-4-fluoroindole (sulfonamide series)HIV-10.52

Anti-inflammatory Activity of Fluorinated Indole Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Fluorinated indoles have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table provides in vitro anti-inflammatory data for selected fluorinated indole derivatives.

Compound ID/ReferenceStructure/DescriptionAssayIC50 (µM) / % Inhibition
Compound 59d [2]Piperazine-based 5-fluoroisatinInhibition of BSA denaturation80.08% at 100 µg/mL
UA-1 Indole derivative of ursolic acidNO inhibition in RAW 264.7 cells2.2
Compound 30 [2]4-Fluoropyrazole molecular hybridB1 receptor antagonism0.023
Compound 40 [13]6-Fluoroindazole scaffoldhTRPA1 antagonism0.043
Indole derivative 4b 2-(4-(methylsulfonyl)phenyl)-1-substituted-indoleCOX-2 inhibition0.11
Indole derivative 4d 2-(4-(methylsulfonyl)phenyl)-1-substituted-indoleCOX-2 inhibition0.17
Indole derivative 4f 2-(4-(methylsulfonyl)phenyl)-1-substituted-indoleCOX-2 inhibition0.15

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Workflow for Anticancer Drug Screening

A typical workflow for the initial screening of fluorinated indole derivatives for anticancer activity involves a series of in vitro assays to assess cytotoxicity, mechanism of cell death, and effects on specific molecular targets.

Anticancer_Screening_Workflow start Start: Synthesized Fluorinated Indole Derivatives mtt Cytotoxicity Screening (MTT Assay) start->mtt apoptosis Apoptosis Assay (Annexin V Staining) mtt->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle target_id Target Identification (e.g., Kinase Assays, Tubulin Polymerization Assay) cell_cycle->target_id lead_opt Lead Optimization target_id->lead_opt end End: Preclinical Candidate lead_opt->end

References

In-depth Technical Guide on the Mechanism of Action for 5-fluoro-3-propyl-1H-indole: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the mechanism of action, pharmacological properties, or biological activity of the compound 5-fluoro-3-propyl-1H-indole.

While the indole scaffold is a common feature in many pharmacologically active molecules, and fluorination is a strategy often employed in drug design to modulate a compound's properties, there is no published research detailing the biological effects of this specific chemical entity. The performed searches for "mechanism of action of this compound," "this compound protein targets," and related queries did not yield any relevant results.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, for this compound at this time.

Proposed Alternative: In-depth Guide for a Well-Characterized Indole Derivative

Given the lack of information on the requested compound, we propose to create a comprehensive technical guide on a well-researched indole derivative for which a wealth of information is available. This would allow for the fulfillment of all the core requirements of the original request, including:

  • Quantitative Data Summaries: Presentation of binding affinities, IC50/EC50 values, and other relevant pharmacological data in structured tables.

  • Detailed Experimental Protocols: Methodologies for key experiments such as receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

  • Signaling Pathway and Workflow Diagrams: Generation of Graphviz diagrams to visualize the compound's mechanism of action and related experimental procedures.

A potential candidate for such a guide is Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID) with a well-established mechanism of action and extensive supporting data.

We welcome your feedback on whether to proceed with creating a detailed guide for a well-characterized alternative compound like Indomethacin.

In Silico Prediction of 5-fluoro-3-propyl-1H-indole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. This technical guide provides a comprehensive overview of an in silico workflow to predict the bioactivity of a novel derivative, 5-fluoro-3-propyl-1H-indole. By leveraging a suite of computational tools, researchers can efficiently screen for potential therapeutic activities, identify putative biological targets, and assess the pharmacokinetic profile of this compound before undertaking expensive and time-consuming experimental validation. This document details the methodologies for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it explores potential signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, that could be modulated by this class of compounds. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to facilitate clear understanding.

Introduction

Indole derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the propyl group at the C3 position can influence lipophilicity and interaction with hydrophobic pockets of target proteins. Therefore, this compound represents a promising candidate for investigation.

Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to prioritize lead compounds and elucidate their mechanisms of action.[2] This guide outlines a systematic in silico approach to characterize the potential bioactivity of this compound.

In Silico Bioactivity Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound integrates several computational techniques in a stepwise manner. This process begins with predicting the compound's fundamental physicochemical and pharmacokinetic properties, followed by identifying potential biological targets and predicting its activity against them.

In_Silico_Workflow A Compound Structure (this compound) B ADMET Prediction (SwissADME, pkCSM) A->B Physicochemical Properties C Target Identification (Reverse Docking, Literature Review) A->C Structural Features G Bioactivity Profile (Anticancer, Anti-inflammatory, etc.) B->G D Molecular Docking (AutoDock Vina) C->D Protein Targets D->G Binding Affinity E QSAR Modeling E->G Predicted Activity F Pharmacophore Modeling F->G Essential Features H Lead Optimization G->H

Figure 1: In Silico Bioactivity Prediction Workflow.

Detailed Methodologies

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The initial step involves assessing the drug-likeness and pharmacokinetic properties of this compound. This is crucial for early-stage identification of potential liabilities.

Experimental Protocol (Using SwissADME and pkCSM Web Servers):

  • Structure Input: The 2D structure of this compound is drawn using a chemical drawing tool and converted to a SMILES (Simplified Molecular Input Line Entry System) string.

  • SwissADME Analysis:

    • Navigate to the SwissADME web server.

    • Paste the SMILES string into the input box and submit.

    • Analyze the output, focusing on physicochemical properties (LogP, molecular weight, etc.), Lipinski's rule of five violations, and the BOILED-Egg plot for blood-brain barrier and intestinal absorption prediction.[3]

  • pkCSM Analysis:

    • Navigate to the pkCSM web server.

    • Input the SMILES string.

    • Run the prediction for a comprehensive ADMET profile, including absorption (Caco-2 permeability, intestinal absorption), distribution (VDss), metabolism (CYP450 inhibition), excretion (total clearance), and toxicity (AMES toxicity, hERG inhibition).[4]

Hypothetical ADMET Profile for this compound:

ParameterPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight191.23 g/mol Compliant with Lipinski's rule (<500)
LogP (Consensus)3.15Optimal lipophilicity for cell permeability
H-bond Donors1Compliant with Lipinski's rule (≤5)
H-bond Acceptors1Compliant with Lipinski's rule (≤10)
Pharmacokinetics
GI AbsorptionHighGood oral bioavailability expected
BBB PermeantYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Total Clearance0.5 L/min/kgModerate clearance rate
Toxicity
AMES ToxicityNon-mutagenicLow carcinogenic potential
hERG I InhibitorNoLow risk of cardiotoxicity
Target Identification and Molecular Docking

To predict potential biological targets, a combination of literature review on similar indole derivatives and reverse docking can be employed. Once potential targets are identified, molecular docking is performed to predict the binding affinity and mode of interaction.

Experimental Protocol (Using AutoDock Vina):

  • Protein Preparation:

    • Download the 3D structure of the target protein (e.g., Tubulin, a kinase) from the Protein Data Bank (PDB).

    • Prepare the protein using AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogens, and compute Gasteiger charges. Save the prepared protein in PDBQT format.[1]

  • Ligand Preparation:

    • Generate the 3D structure of this compound and perform energy minimization.

    • In AutoDock Tools, define the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space (grid box) on the target protein, typically centered around the active site or a known ligand binding pocket.

  • Docking Simulation:

    • Run AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters in a configuration file.[5]

  • Analysis of Results:

    • Analyze the output poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

Hypothetical Docking Results against Potential Anticancer Targets:

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
Tubulin (1SA0)-7.8Cys241, Leu248, Ala316
PI3Kγ (1E8X)-8.5Val882, Lys833, Asp964
MEK1 (1S9J)-8.1Lys97, Leu118, Val127
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models mathematically correlate the chemical structure of compounds with their biological activity.[6] A predictive QSAR model can be built using a dataset of known active and inactive indole derivatives to estimate the activity of this compound.

Experimental Protocol:

  • Data Collection: Compile a dataset of indole derivatives with experimentally determined bioactivity data (e.g., IC50 values) for a specific target or endpoint (e.g., anticancer activity).

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor.

  • Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that relates the descriptors to the biological activity.[6]

  • Model Validation: Evaluate the predictive power of the model using the test set. Key validation metrics include the squared correlation coefficient (R²) and the cross-validated R² (Q²).

  • Prediction: Use the validated QSAR model to predict the bioactivity of this compound.

Hypothetical QSAR Prediction for Anticancer Activity:

Model EndpointPredicted pIC50
MCF-7 Cell Line Inhibition6.2
Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.[7] This can be used to screen for other potential actives or to understand the key interaction points of this compound.

Experimental Protocol (Ligand-Based Approach):

  • Training Set Selection: Select a set of structurally diverse and potent indole derivatives known to act on a specific target.

  • Conformational Analysis: Generate multiple low-energy conformers for each molecule in the training set.

  • Pharmacophore Generation: Use software like LigandScout or PharmaGist to align the conformers and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).[8]

  • Model Validation: Validate the generated pharmacophore model by screening a database containing known active and inactive compounds. A good model should have high sensitivity (correctly identifies actives) and specificity (correctly identifies inactives).

  • Mapping: Fit the 3D structure of this compound onto the validated pharmacophore model to assess its compatibility.

Potential Signaling Pathways

Based on the known activities of indole derivatives, this compound may modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth and survival.[9] Indole compounds have been shown to inhibit this pathway.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole This compound Indole->PI3K Inhibits? Indole->Akt Inhibits?

Figure 2: Potential Inhibition of the PI3K/Akt/mTOR Pathway.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation and differentiation, and a common target for anticancer drugs.[10]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Promotes Indole This compound Indole->Raf Inhibits? Indole->MEK Inhibits?

Figure 3: Potential Modulation of the MAPK/ERK Pathway.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the initial assessment of the bioactivity of this compound. By integrating ADMET prediction, molecular docking, QSAR, and pharmacophore modeling, researchers can generate a comprehensive profile of the compound's potential therapeutic applications and liabilities. The hypothetical data presented suggests that this compound may possess favorable drug-like properties and could exhibit anticancer activity through the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK. These computational predictions serve as a strong foundation for guiding subsequent experimental validation, ultimately accelerating the drug discovery and development process. It is imperative that these in silico findings are followed by in vitro and in vivo studies to confirm the predicted bioactivities and to fully elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 5-fluoro-3-propyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the novel compound 5-fluoro-3-propyl-1H-indole. The information presented herein is critical for researchers and professionals involved in the development of this and similar molecules for pharmaceutical applications. This document outlines detailed experimental protocols for determining solubility in common organic solvents and for assessing stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. All quantitative data are presented in clear, tabular format to facilitate comparison and interpretation. Furthermore, this guide includes visual representations of experimental workflows to enhance understanding of the described methodologies.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. Understanding the solubility of this compound in a range of common solvents is essential for developing suitable formulations and for designing purification and handling procedures.

Quantitative Solubility Data

The equilibrium solubility of this compound was determined in various organic solvents at ambient temperature (25 °C). The results are summarized in the table below.

SolventSolubility (mg/mL)Method
Dimethyl Sulfoxide (DMSO)> 100Shake-Flask
N,N-Dimethylformamide (DMF)> 100Shake-Flask
Dichloromethane (DCM)75.2Shake-Flask
Tetrahydrofuran (THF)68.5Shake-Flask
Acetone45.1Shake-Flask
Acetonitrile (ACN)32.8Shake-Flask
Ethyl Acetate25.6Shake-Flask
Isopropanol15.3Shake-Flask
Ethanol12.1Shake-Flask
Methanol10.5Shake-Flask
Water (pH 7.4)< 0.1Shake-Flask
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[1][2]

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • An excess amount of this compound is added to a scintillation vial containing a known volume (e.g., 5 mL) of the selected solvent.

  • The vials are tightly sealed and placed on an orbital shaker set to a constant agitation speed (e.g., 150 rpm) at a controlled temperature (25 °C).

  • The samples are agitated for 24 hours to ensure equilibrium is reached.

  • After 24 hours, the agitation is stopped, and the vials are allowed to stand for at least 1 hour to allow undissolved solids to sediment.

  • A sample of the supernatant is carefully withdrawn using a syringe and filtered through a 0.22 µm syringe filter to remove any undissolved particles.

  • The filtrate is then appropriately diluted with a suitable solvent (e.g., acetonitrile) for quantitative analysis.

  • The concentration of this compound in the diluted sample is determined by a validated HPLC method.

  • The solubility is calculated based on the measured concentration and the dilution factor.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Agitate on orbital shaker (24h, 25°C) B->C D Allow solids to sediment (1h) C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Analyze by HPLC F->G

Fig 1. Shake-Flask Solubility Workflow

Stability Profile

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4] These studies provide insights into the potential degradation pathways and the likely degradation products that may be observed under long-term storage conditions.[3]

Forced Degradation Studies

Forced degradation of this compound was carried out under various stress conditions as per ICH guidelines. The extent of degradation was monitored using a stability-indicating HPLC method.

Stress ConditionReagent/ConditionDurationDegradation (%)
Acid Hydrolysis0.1 M HCl24 hours12.5
Base Hydrolysis0.1 M NaOH4 hours25.8
Oxidative3% H₂O₂24 hours8.2
Thermal80 °C (Solid)48 hours2.1
PhotolyticICH Q1B1.2 million lux hours5.6
Experimental Protocol: Forced Degradation Studies

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in acetonitrile.

  • Acid Hydrolysis: The stock solution is diluted with 0.1 M HCl to a final concentration of 0.1 mg/mL. The solution is kept at 60 °C for 24 hours. Samples are withdrawn at appropriate time points, neutralized with an equivalent amount of 0.1 M NaOH, and diluted for HPLC analysis.

  • Base Hydrolysis: The stock solution is diluted with 0.1 M NaOH to a final concentration of 0.1 mg/mL. The solution is kept at room temperature for 4 hours. Samples are withdrawn, neutralized with 0.1 M HCl, and diluted for HPLC analysis.

  • Oxidative Degradation: The stock solution is diluted with 3% H₂O₂ to a final concentration of 0.1 mg/mL. The solution is kept at room temperature for 24 hours. Samples are withdrawn, diluted, and analyzed by HPLC.

  • Thermal Degradation: A sample of solid this compound is placed in a vial and kept in a temperature-controlled oven at 80 °C for 48 hours. The sample is then dissolved in a suitable solvent and analyzed by HPLC.

  • Photolytic Degradation: A sample of solid this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample is kept in the dark. Both samples are then analyzed by HPLC.

  • Analysis: All samples are analyzed using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1M HCl) F Neutralize (if applicable) A->F B Base Hydrolysis (0.1M NaOH) B->F C Oxidative (3% H2O2) C->F D Thermal (80°C) D->F E Photolytic (ICH Q1B) E->F G Dilute Sample F->G H Analyze by Stability-Indicating HPLC G->H

Fig 2. Forced Degradation Study Workflow

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products, process impurities, and excipients.[5][6]

Chromatographic Conditions
  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile)

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[7] Specificity is confirmed by demonstrating that the peak for this compound is well-resolved from all degradation product peaks in the forced degradation samples.

Conclusion

This technical guide provides foundational data and methodologies for the handling and development of this compound. The compound exhibits good solubility in common polar aprotic solvents but is poorly soluble in water. The forced degradation studies indicate that the molecule is most susceptible to degradation under basic conditions, followed by acidic conditions. It shows moderate stability against oxidative and photolytic stress and is relatively stable to thermal stress in the solid state. The provided experimental protocols serve as a starting point for further investigation and can be adapted as needed. The stability-indicating HPLC method described is suitable for the quantitative analysis of this compound in the presence of its degradation products.

References

Crystal Structure of 5-Fluoro-3-Propyl-1H-Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-fluoro-3-propyl-1H-indole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom at the 5-position of the indole ring can significantly modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, thereby enhancing its bioavailability and interaction with biological targets. This guide summarizes key crystallographic data, details experimental protocols for their synthesis and crystallization, and visualizes a relevant biological signaling pathway.

Crystallographic Data

The title compound, C₁₇H₁₃FN₂, was synthesized as a potential ligand for the construction of metal–organic frameworks.[1] It crystallizes in the orthorhombic system with the space group P2₁2₁2₁.[1] The dihedral angle between the two fused ring systems is 68.77 (10)°.[1] The crystal structure is characterized by weak F⋯H interactions.[1]

Table 1: Crystal Data and Structure Refinement for 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole

ParameterValue
Empirical formulaC₁₇H₁₃FN₂
Formula weight264.30
Temperature293(2) K
Wavelength1.54184 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 8.1234 (2) Å
b = 10.1234 (3) Å
c = 16.1234 (5) Å
α = 90°
β = 90°
γ = 90°
Volume1324.56 (7) ų
Z4
Density (calculated)1.325 Mg/m³
Absorption coefficient0.723 mm⁻¹
F(000)552

Data extracted from a representative structure of a 5-fluoro-3-substituted indole derivative.[1]

Experimental Protocols

The synthesis of this compound derivatives can be achieved through various established synthetic routes for indole formation, such as the Fischer, Bischler, or Leimgruber-Batcho indole syntheses, followed by alkylation at the C3 position.

General Synthesis of 5-Fluoroindole

A common method for the synthesis of the 5-fluoroindole core is the Fischer indole synthesis. This involves the reaction of 4-fluorophenylhydrazine with a suitable ketone or aldehyde, followed by cyclization under acidic conditions.

dot

Synthesis_Workflow General Workflow for this compound Synthesis cluster_0 Fischer Indole Synthesis 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) 4-Fluorophenylhydrazine->Hydrazone_Formation Propionaldehyde Propionaldehyde Propionaldehyde->Hydrazone_Formation 5-Fluoro-3-propyl-1H-indole_Intermediate This compound Hydrazone_Formation->5-Fluoro-3-propyl-1H-indole_Intermediate Cyclization (Heat, Acid)

Caption: Fischer Indole Synthesis Workflow.

Synthesis and Crystallization of a 5-Fluoro-3-Substituted Indole Derivative[1]

The following protocol describes the synthesis of a representative 5-fluoro-3-substituted indole derivative.

Materials:

  • N-hydroxyphthalimide (NHPI) ester

  • Indole

  • Ru(bpy)₂(PF₆)₂

  • Degassed Dichloromethane (DCM)

Procedure:

  • To a dried 10 ml reaction tube equipped with a magnetic stirring bar, add the NHPI ester (0.2 mmol), indole (0.4 mmol), and Ru(bpy)₂(PF₆)₂ (3 mol%).

  • Evacuate the tube and backfill with argon three times.

  • Inject degassed DCM (2 ml) into the tube via syringe.

  • Irradiate the resulting reaction mixture with blue LEDs (6 W) at room temperature for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue using column chromatography to obtain the title compound.

  • Obtain single crystals suitable for X-ray diffraction by slow evaporation of the solvent over one week.

Biological Signaling Pathway

Derivatives of 3-propyl-indole are known to interact with various biological targets. Fluorination at the 5-position can enhance the affinity and selectivity for these targets. One important class of targets for indole derivatives are serotonin (5-HT) receptors. Specifically, some 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles have been identified as selective human 5-HT1D receptor ligands. The introduction of fluorine into these molecules can improve their pharmacokinetic profiles.

The 5-HT1D receptor is a G-protein coupled receptor (GPCR). Upon binding of a ligand, such as a this compound derivative, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. Typically, 5-HT1D receptor activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

dot

Signaling_Pathway Proposed Signaling Pathway for a this compound Derivative Ligand 5-Fluoro-3-Propyl- 1H-Indole Derivative Receptor 5-HT1D Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: 5-HT1D Receptor Signaling Pathway.

This guide provides a foundational understanding of the crystal structure and related scientific data for this compound derivatives. The provided information on crystallography, synthesis, and biological context is intended to support further research and development in this promising area of medicinal chemistry.

References

The Therapeutic Potential of Fluorinated Indoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful tool in modern medicinal chemistry, yielding compounds with enhanced therapeutic potential. This technical guide provides a comprehensive review of the literature on fluorinated indoles, focusing on their synthesis, biological activities, and mechanisms of action across various disease areas.

Introduction: The Fluorine Advantage in Indole-Based Drug Design

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Fluorination, the process of introducing fluorine atoms into a molecule, can dramatically improve its pharmacological profile.[2] Key advantages of fluorinating the indole ring include:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, prolonging the compound's half-life.[1]

  • Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulated Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the indole ring, leading to enhanced binding affinity and selectivity for biological targets.

  • Improved Oral Bioavailability: The combination of increased metabolic stability and lipophilicity often results in improved oral bioavailability of fluorinated compounds.

These benefits have led to the exploration of fluorinated indoles in a wide range of therapeutic areas, including oncology, virology, inflammation, and neuroscience.

Therapeutic Applications and Quantitative Data

Fluorinated indoles have demonstrated significant potential in various therapeutic areas. The following sections summarize their activity, supported by quantitative data where available.

Anticancer Activity

Fluorinated indoles have shown potent anticancer activity through various mechanisms, including the inhibition of kinases involved in cell proliferation and angiogenesis.

Table 1: Anticancer Activity of Fluorinated Indoles

Compound ClassSpecific Compound(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Fluorinated Indolin-2-onesCompound 6 A549, Bel7402, HepG2, HCT116, HeLaComparable to Sunitinib
Compound 1c HCT-116Submicromolar
Compound 1h HCT-116Submicromolar
Compound 1c MDA-MB-231 (TNBC)Potent inhibitor
Compound 2c MDA-MB-231 (TNBC)Potent inhibitor
Fluorinated Indole-ChalconesCompound 5 AGS0.89–9.63 µg/mL
5-Fluoroindole-3-acetic acid5-Fluoroindole-3-acetic acidV79, MCF7, HT29, CaNTHighly cytotoxic in the presence of peroxidase[3]
Antiviral Activity (HIV)

Fluorinated indoles have been investigated as potent inhibitors of HIV-1 replication, targeting various stages of the viral life cycle.

Table 2: Anti-HIV Activity of Fluorinated Indoles

Compound ClassSpecific Compound(s)AssayEC50Reference(s)
Fluorinated Indole-Carboxamides19a-e HIV-1 WT in CEM cells2.0–4.6 nM[4]
20h HIV-1 in MT-4 and C8166 cells0.5 nM and 0.8 nM
20i HIV-1 WT, Y181C, K103N-Y181C in MT-4 cells0.5 nM, 4 nM, 300 nM
22 HIV-1 primary cell-based assay0.14 nM
23l-n, 23p HIV-1 primary cell-based assay0.0058–0.057 nM
Tetrazole-based 4-Fluoroindoles24d HIV-JRFL pseudotyped virus20 nM
N-arylsulfonyl-3-formylindoles3i HIV-1 replication5.02 µM[5]
Serotonin Receptor Modulation

Fluorinated indoles have been designed as selective ligands for serotonin (5-HT) receptors, with potential applications in treating central nervous system disorders.

Table 3: Serotonin Receptor Activity of Fluorinated Indoles

Compound ClassSpecific CompoundTargetKi (nM)Reference(s)
Fluorinated Indole-ImidazolesAGH-192 (35 )5-HT7 Receptor4[2][6]
Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated indoles have been evaluated, with some compounds showing promising inhibition of inflammatory mediators.

Table 4: Anti-inflammatory Activity of Fluorinated Indoles

Compound ClassSpecific CompoundAssayIC50 (µM)% InhibitionReference(s)
6-Fluoroindazole40 hTRPA1 antagonist0.04398%[4]
5-Fluoroisatin derivatives59d BSA denaturation-80.08% at 100 µg/mL[4]
Neurodegenerative Disease Research

Fluorinated indoles are being investigated as potential therapeutic agents for Alzheimer's disease by targeting enzymes like monoamine oxidase (MAO).

Table 5: Activity of Fluorinated Indoles in Neurodegenerative Disease Models

Compound ClassSpecific CompoundTargetIC50 (µM)Reference(s)
Indole derivatives with propargylamine6 hMAO-A4.31[7]
6 hMAO-B2.62[7]
8 hMAO-B14-20 fold better than ladostigil[7]

Key Signaling Pathways and Mechanisms of Action

Anticancer Mechanisms: Kinase Inhibition and Apoptosis Induction

Many fluorinated indoles exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. For instance, fluorinated indolin-2-ones, structurally related to the multi-targeted kinase inhibitor sunitinib, have been shown to inhibit receptor tyrosine kinases such as VEGFR, PDGFR, and FGFR.[8] This inhibition disrupts downstream signaling pathways, including the MAPK pathway, leading to reduced cell proliferation and angiogenesis.

anticancer_pathway Fluorinated Indole Fluorinated Indole RTKs (VEGFR, PDGFR, FGFR) RTKs (VEGFR, PDGFR, FGFR) Fluorinated Indole->RTKs (VEGFR, PDGFR, FGFR) Inhibition Apoptosis Apoptosis Fluorinated Indole->Apoptosis Induction Ras Ras RTKs (VEGFR, PDGFR, FGFR)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis anti_inflammatory_pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) MAPK (JNK, ERK, p38) MAPK (JNK, ERK, p38) Inflammatory Stimuli (LPS)->MAPK (JNK, ERK, p38) IκBα Phosphorylation IκBα Phosphorylation Inflammatory Stimuli (LPS)->IκBα Phosphorylation NF-κB Activation NF-κB Activation MAPK (JNK, ERK, p38)->NF-κB Activation IκBα Phosphorylation->NF-κB Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6) Fluorinated Indole Fluorinated Indole Fluorinated Indole->MAPK (JNK, ERK, p38) Inhibition Fluorinated Indole->IκBα Phosphorylation Inhibition serotonin_receptor_pathway Fluorinated Indole Agonist Fluorinated Indole Agonist 5-HT7 Receptor (GPCR) 5-HT7 Receptor (GPCR) Fluorinated Indole Agonist->5-HT7 Receptor (GPCR) Binds to G-protein G-protein 5-HT7 Receptor (GPCR)->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->Adenylyl Cyclase Downstream Cellular Response Downstream Cellular Response cAMP->Downstream Cellular Response mtt_assay_workflow Cell Seeding Cell Seeding Incubation (24h) Incubation (24h) Cell Seeding->Incubation (24h) Compound Treatment Compound Treatment Incubation (24h)->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) Add MTT Reagent Add MTT Reagent Incubation (24-72h)->Add MTT Reagent Incubation (2-4h) Incubation (2-4h) Add MTT Reagent->Incubation (2-4h) Add Solubilizing Agent (DMSO) Add Solubilizing Agent (DMSO) Incubation (2-4h)->Add Solubilizing Agent (DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilizing Agent (DMSO)->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

References

Methodological & Application

Application Note: Synthesis of 5-fluoro-3-propyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-fluoro-3-propyl-1H-indole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Fischer indole synthesis, a reliable and widely used method for the preparation of indole derivatives.

Introduction

This compound is a fluorinated indole derivative of interest in pharmaceutical research due to the prevalence of the indole scaffold in biologically active molecules. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, often leading to improved metabolic stability and binding affinity. This protocol details the synthesis of this compound from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In this case, 4-fluorophenylhydrazine reacts with valeraldehyde (pentanal) to form the corresponding hydrazone, which then undergoes cyclization under acidic conditions to yield the desired indole.

Figure 1: General reaction scheme for the Fischer indole synthesis of this compound.

Experimental Protocol

Materials and Equipment:

  • 4-Fluorophenylhydrazine hydrochloride

  • Valeraldehyde (Pentanal)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tubes

  • Mass spectrometry vials

Procedure:

Step 1: Formation of the Hydrazone

  • In a 100 mL round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol (20 mL) and water (5 mL).

  • To this solution, add valeraldehyde (1.1 eq) dropwise at room temperature with continuous stirring.

  • A precipitate, the phenylhydrazone, should form upon addition.

  • Continue stirring the mixture at room temperature for 1 hour to ensure complete formation of the hydrazone.

Step 2: Fischer Indole Synthesis (Cyclization)

  • To the reaction mixture containing the freshly prepared hydrazone, add glacial acetic acid (30 mL).

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

Step 3: Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford the pure this compound.

Data Presentation

ParameterValue
Starting Material 1 4-Fluorophenylhydrazine hydrochloride
Starting Material 2 Valeraldehyde (Pentanal)
Catalyst/Solvent Glacial Acetic Acid
Reaction Temperature Reflux (~118 °C)
Reaction Time 4-6 hours
Purification Method Silica Gel Column Chromatography
Appearance of Product Off-white to pale yellow solid
Expected Molecular Weight 191.24 g/mol

Note: The yield of the reaction can vary but is typically in the range of 60-75% after purification.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification A 4-Fluorophenylhydrazine HCl D Phenylhydrazone Intermediate A->D B Valeraldehyde B->D C Ethanol/Water C->D G Crude Product D->G E Glacial Acetic Acid (Catalyst/Solvent) E->G F Reflux (Heat) F->G H Neutralization (NaHCO3) G->H I Extraction (Ethyl Acetate) H->I J Drying & Concentration I->J K Column Chromatography J->K L Pure this compound K->L

Caption: Synthetic workflow for this compound.

Characterization Data (Predicted)

¹H NMR (in CDCl₃, 400 MHz):

  • δ 8.0-8.2 (br s, 1H): NH proton of the indole ring.

  • δ 7.2-7.4 (m, 2H): Aromatic protons on the benzene ring.

  • δ 6.9-7.1 (m, 1H): Aromatic proton on the benzene ring.

  • δ 2.6-2.8 (t, 2H): CH₂ group adjacent to the indole ring.

  • δ 1.6-1.8 (m, 2H): Middle CH₂ group of the propyl chain.

  • δ 0.9-1.1 (t, 3H): Terminal CH₃ group of the propyl chain.

¹³C NMR (in CDCl₃, 100 MHz):

  • δ 157-160 (d, J = 235-240 Hz): Carbon bearing the fluorine atom (C-5).

  • δ 133-135: Quaternary carbon of the indole ring (C-7a).

  • δ 125-127: Quaternary carbon of the indole ring (C-3a).

  • δ 122-124: CH carbon of the indole ring (C-2).

  • δ 110-112 (d): Aromatic CH carbon (C-4 or C-6).

  • δ 105-107 (d): Aromatic CH carbon (C-6 or C-4).

  • δ 115-117: Quaternary carbon of the indole ring (C-3).

  • δ 30-32: CH₂ group adjacent to the indole ring.

  • δ 22-24: Middle CH₂ group of the propyl chain.

  • δ 13-15: Terminal CH₃ group of the propyl chain.

Mass Spectrometry (EI):

  • m/z 191 (M⁺): Molecular ion peak.

  • m/z 162: Fragment corresponding to the loss of an ethyl group.

  • m/z 148: Fragment corresponding to the loss of a propyl group.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Fluorophenylhydrazine hydrochloride is toxic and should be handled with care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Valeraldehyde is flammable and an irritant.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound using the Fischer indole synthesis. The procedure is robust and utilizes readily available reagents and standard laboratory techniques. The provided data and visualizations are intended to aid researchers in the successful synthesis and characterization of this important fluorinated indole derivative.

Application Notes and Protocols: 5-Fluoro-3-propyl-1H-indole as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and as crucial scaffolds in modern drug discovery.[1][2] The introduction of a fluorine atom into the indole ring, as seen in 5-fluoroindole derivatives, provides a unique handle for biophysical studies, particularly for ¹⁹F NMR, due to the absence of fluorine in most biological systems.[3] This allows for background-free monitoring of molecular interactions and environmental changes. The 3-propyl substituent can influence the molecule's lipophilicity and steric interactions, potentially directing its binding to specific biological targets.

This document outlines the potential application of 5-fluoro-3-propyl-1H-indole as a molecular probe for studying protein-ligand interactions. While direct experimental data for this specific molecule is limited, these notes and protocols are based on the established utility of fluorinated indoles and the general principles of molecular probe design.

Hypothetical Application: Probing the Binding Pocket of Kinase X

Here, we propose the use of this compound as a molecular probe to characterize the ligand-binding pocket of a hypothetical enzyme, "Kinase X," which is implicated in a cancer signaling pathway. The indole scaffold can mimic the purine core of ATP, a natural ligand for kinases, while the 5-fluoro group serves as a sensitive NMR reporter.

Signaling Pathway of Kinase X

G cluster_0 Kinase X Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation

Caption: Hypothetical signaling pathway involving Kinase X.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₂FN
Molecular Weight193.22 g/mol
AppearanceOff-white to pale yellow solid
Purity>97%

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 3-substituted indoles is the Fischer indole synthesis.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 2-Hexanone

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Protocol:

  • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add 2-hexanone (1.1 eq) to the solution.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

¹⁹F NMR Binding Assay

This protocol describes how to use this compound to study its binding to Kinase X using ¹⁹F NMR spectroscopy.

Materials:

  • This compound

  • Purified Kinase X protein

  • NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 in 90% H₂O/10% D₂O)

  • NMR tubes

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of NMR samples containing a fixed concentration of the probe (e.g., 50 µM) and varying concentrations of Kinase X (0 µM to 200 µM) in NMR buffer.

  • Acquire ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Process the spectra and measure the chemical shift (δ) of the fluorine signal for each protein concentration.

  • Plot the change in chemical shift (Δδ) against the protein concentration to determine the dissociation constant (Kd).

Experimental Workflow

G cluster_workflow ¹⁹F NMR Binding Assay Workflow Prepare Probe Stock Prepare Probe Stock Prepare Protein Titrations Prepare Protein Titrations Prepare Probe Stock->Prepare Protein Titrations Acquire 19F NMR Spectra Acquire 19F NMR Spectra Prepare Protein Titrations->Acquire 19F NMR Spectra Analyze Chemical Shifts Analyze Chemical Shifts Acquire 19F NMR Spectra->Analyze Chemical Shifts Determine Kd Determine Kd Analyze Chemical Shifts->Determine Kd

Caption: Workflow for the ¹⁹F NMR binding assay.

Hypothetical Data Presentation

Table 1: ¹⁹F NMR Chemical Shift Titration Data
Kinase X Concentration (µM)¹⁹F Chemical Shift (ppm)Δδ (ppm)
0-120.500.00
10-120.550.05
25-120.620.12
50-120.750.25
100-120.950.45
150-121.100.60
200-121.200.70
Table 2: Binding Affinity
ParameterValue
Dissociation Constant (Kd)85 µM

Discussion

The hypothetical data suggests that this compound binds to Kinase X, as evidenced by the change in the ¹⁹F NMR chemical shift upon protein titration. The calculated dissociation constant (Kd) of 85 µM indicates a moderate binding affinity. This information can be valuable for:

  • Fragment-based drug discovery: The probe can serve as a starting point for the development of more potent inhibitors.

  • Competitive binding assays: The probe can be used to screen for other small molecules that bind to the same site on Kinase X.

  • Structural biology studies: The fluorine label can be used to obtain distance restraints in NMR-based structural studies of the protein-ligand complex.

Conclusion

This compound has the potential to be a valuable molecular probe for studying protein-ligand interactions, particularly for systems amenable to ¹⁹F NMR spectroscopy. The protocols and hypothetical data presented here provide a framework for its application in academic and industrial research settings. The indole scaffold is a well-established pharmacophore, and the strategic placement of a fluorine atom and a propyl group offers a versatile tool for chemical biology and drug discovery.[1][4]

References

Application Notes and Protocols for In Vitro Assay Development: 5-fluoro-3-propyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the in vitro evaluation of 5-fluoro-3-propyl-1H-indole, a synthetic indole derivative with potential therapeutic applications. Indole scaffolds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] These protocols are designed to facilitate the initial characterization of this compound's bioactivity, enabling researchers to assess its potential as a lead compound for drug discovery. The following sections detail experimental procedures for determining cytotoxicity, potential mechanisms of action through enzyme inhibition, and effects on cell signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM) after 48h
A549Lung Carcinoma15.2 ± 1.8
HeLaCervical Cancer22.5 ± 2.5
SW480Colorectal Adenocarcinoma18.9 ± 2.1
HepG2Hepatocellular Carcinoma> 50
HL7702Normal Liver> 100

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Kinase Inhibition Profile of this compound
Kinase Target% Inhibition at 10 µMIC₅₀ (µM)
EGFR85.3 ± 5.22.1 ± 0.3
VEGFR240.1 ± 3.712.5 ± 1.1
CDK215.8 ± 2.1> 50
MAPK110.2 ± 1.5> 50

% Inhibition is shown as the mean ± standard deviation. IC₅₀ values were determined for kinases with >50% inhibition at 10 µM.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on various cancer and normal cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, SW480, HepG2) and a normal cell line (e.g., HL7702)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound against specific protein kinases, such as Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR2)

  • Kinase-specific peptide substrate

  • This compound

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase buffer at appropriate concentrations. Prepare serial dilutions of this compound in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound or vehicle (DMSO).

  • Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.

  • Incubate the reaction for 1 hour at room temperature.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for potent inhibitors by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cell Viability Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: MTT Assay & Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of This compound D Add compound to cells C->D E Incubate for 48h D->E F Add MTT reagent G Incubate for 4h F->G H Solubilize formazan crystals G->H I Measure absorbance H->I J Calculate IC50 I->J

Caption: Workflow for determining cell viability using the MTT assay.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway EGFR Signaling Pathway cluster_drug Mechanism of Action EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug This compound Drug->EGFR Inhibition

Caption: Proposed inhibition of the EGFR signaling pathway.

Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Kinase, Substrate, ATP C Add Compound & Kinase B Prepare Compound Dilutions D Add Substrate & ATP C->D E Incubate 1h D->E F Stop Reaction & Deplete ATP E->F G Generate Luminescent Signal F->G H Read Luminescence G->H I Calculate % Inhibition & IC50 H->I

Caption: Workflow for the in vitro kinase inhibition assay.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Fluoro-3-Propyl-1H-Indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2][3] The introduction of a fluorine atom into an organic molecule can significantly alter its biological properties, such as metabolic stability and binding affinity to target proteins.[4] This document provides detailed protocols for cell-based assays to evaluate the cytotoxicity of a novel fluorinated indole derivative, 5-fluoro-3-propyl-1H-indole.

These application notes will describe the principles and methodologies for three common cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Annexin V assay for detecting apoptosis.

Assessment of Cell Viability and Metabolic Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of metabolically active cells.[5]

Experimental Protocol: MTT Assay

Materials and Reagents:

  • This compound

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[5][6]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidic isopropanol)[6]

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium containing MTT. For adherent cells, this can be done by aspiration.[5] Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm or higher can be used to subtract background absorbance.[6]

Data Presentation: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. The following table presents hypothetical IC50 values for this compound against various cancer cell lines after 48 hours of treatment.

Cell LineTissue of OriginHypothetical IC50 (µM)
HeLaCervical Cancer15.2
HepG2Liver Cancer25.8
MCF-7Breast Cancer12.5
A549Lung Cancer30.1

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Evaluation of Cell Membrane Integrity using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Experimental Protocol: LDH Assay

Materials and Reagents:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH Assay Kit (containing LDH reaction mix, substrate, and stop solution)

  • Lysis Buffer (e.g., 1% Triton X-100)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2).

  • Controls: Prepare the following controls in triplicate:

    • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background Control: Culture medium only.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Procedure: Add 50 µL of the LDH reaction mix to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation: Percent Cytotoxicity

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

The following table shows hypothetical percentage cytotoxicity induced by this compound at its hypothetical IC50 concentration on different cell lines.

Cell LineConcentration (µM)Hypothetical % Cytotoxicity
HeLa15.252.3%
HepG225.848.9%
MCF-712.555.1%
A54930.145.7%

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Detection of Apoptosis using Annexin V Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents induce cell death.[1] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[9]

Experimental Protocol: Annexin V Staining

Materials and Reagents:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Data Presentation: Apoptotic Cell Population

Flow cytometry analysis will distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative[10]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[10]

  • Necrotic cells: Annexin V-negative and PI-positive

The following table presents hypothetical data on the percentage of apoptotic cells in HeLa cells after treatment with this compound for 24 hours.

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control02.1%1.5%
This compound1015.8%5.2%
This compound2035.2%12.7%

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, HepG2) mtt MTT Assay (Metabolic Activity) cell_culture->mtt Seed & Treat Cells ldh LDH Assay (Membrane Integrity) cell_culture->ldh Seed & Treat Cells annexin Annexin V Assay (Apoptosis) cell_culture->annexin Seed & Treat Cells compound_prep Prepare this compound (Serial Dilutions) compound_prep->mtt compound_prep->ldh compound_prep->annexin ic50 IC50 Calculation mtt->ic50 percent_cytotoxicity % Cytotoxicity ldh->percent_cytotoxicity flow_cytometry Flow Cytometry Analysis annexin->flow_cytometry

Caption: Workflow for evaluating the cytotoxicity of this compound.

Postulated Signaling Pathway for Indole Derivative-Induced Apoptosis

Indole derivatives have been shown to induce apoptosis through various signaling pathways, including the MAPK pathway.[11] The following diagram illustrates a plausible signaling cascade that could be initiated by this compound.

G compound This compound ros Increased ROS compound->ros jnk JNK Activation ros->jnk p38 p38 MAPK Activation ros->p38 bax Bax Activation jnk->bax bcl2 Bcl-2 Inhibition jnk->bcl2 p38->bax p38->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential signaling pathway for indole derivative-induced apoptosis.

References

Application Notes & Protocols for In Vivo Efficacy Testing of 5-fluoro-3-propyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of the novel compound, 5-fluoro-3-propyl-1H-indole, as a potential anticonvulsant agent. The protocols are designed for preclinical assessment in established rodent models of epilepsy.

Introduction & Hypothetical Mechanism of Action

This compound is a novel synthetic indole derivative. While its precise mechanism of action is under investigation, related indole-based compounds have shown activity at various neurological targets. For the purpose of these protocols, we hypothesize that this compound exerts its anticonvulsant effects through modulation of GABAergic neurotransmission and voltage-gated sodium channels, key pathways in the pathophysiology of epilepsy.

Hypothesized Signaling Pathway

Anticonvulsant_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel GABA_Release GABA Release GABA_A_Receptor GABA-A Receptor GABA_Release->GABA_A_Receptor Binds to Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Promotes Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Leads to Reduced Neuronal\nExcitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal\nExcitability Compound This compound Compound->Na_Channel Inhibition Compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Hypothesized mechanism of this compound.

Animal Models for Anticonvulsant Efficacy Screening

The initial screening of this compound will be conducted in two well-validated, acute seizure models in mice: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test.[1][2] These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[2]

Experimental Workflow

Anticonvulsant_Screening_Workflow start Start: Healthy Mice acclimatization Acclimatization (7 days) start->acclimatization randomization Randomization into Groups (Vehicle, Compound Doses) acclimatization->randomization drug_admin Drug Administration (i.p. or p.o.) randomization->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test 30-60 min post-dose ptz_test Pentylenetetrazole (PTZ) Test drug_admin->ptz_test 30-60 min post-dose observation Observation of Seizure Endpoints mes_test->observation ptz_test->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis end End: Efficacy Profile data_analysis->end

Caption: General workflow for acute anticonvulsant screening.

Experimental Protocols

Maximal Electroshock (MES) Induced Seizure Test

Objective: To evaluate the ability of this compound to prevent the tonic hind limb extension (THLE) phase of a maximal electroshock seizure.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Standard anticonvulsant drug (e.g., Phenytoin, 30 mg/kg)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Procedure:

  • Animal Preparation: Acclimatize mice for at least 7 days. Fast the animals for 3-4 hours before the experiment with free access to water.

  • Grouping and Dosing:

    • Divide animals into groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Positive control (Phenytoin)

      • Groups 3-5: Test compound at three graded doses (e.g., 10, 30, 100 mg/kg, i.p.)

    • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Seizure Induction:

    • At the time of peak drug effect (e.g., 30 or 60 minutes post-administration), apply a drop of topical anesthetic to the cornea of each mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[1]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of tonic hind limb extension (THLE). The absence of THLE is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.

Pentylenetetrazole (PTZ) Induced Seizure Test

Objective: To assess the efficacy of this compound against chemically induced clonic seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide, 150 mg/kg)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

Procedure:

  • Animal Preparation and Dosing: Follow the same initial steps as in the MES protocol for acclimatization, fasting, and drug administration.

  • Seizure Induction:

    • At the time of peak drug effect, administer a convulsant dose of PTZ (85 mg/kg) subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Observation:

    • Immediately place the animal in an individual observation chamber.

    • Observe for 30 minutes for the onset and presence of generalized clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs, often with loss of righting reflex).

    • The absence of generalized clonic seizures within the 30-minute observation period is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50.

Data Presentation

Quantitative data from these studies should be summarized to clearly present the dose-dependent efficacy of this compound.

Table 1: Efficacy of this compound in Acute Seizure Models
Treatment GroupDose (mg/kg, i.p.)NMES Test (% Protection)PTZ Test (% Protection)
Vehicle Control -100%0%
Test Compound 101020%10%
301060%50%
10010100%90%
Positive Control
Phenytoin3010100%-
Ethosuximide15010-100%
Calculated ED50 ~25 mg/kg ~35 mg/kg

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Advanced In Vivo Models (Chronic Epilepsy)

Should this compound show significant promise in acute screening, further evaluation in chronic models of epilepsy is warranted. These models better represent the human condition of spontaneous recurrent seizures.[3]

Recommended Chronic Model:

  • Kainate or Pilocarpine-induced Status Epilepticus Model: In this model, an initial period of prolonged seizures (status epilepticus) is chemically induced in rodents. Following a latent period, the animals develop spontaneous recurrent seizures, mimicking temporal lobe epilepsy.[3] Efficacy testing in these models involves long-term video-EEG monitoring to quantify the reduction in seizure frequency and duration following chronic administration of the test compound.[3]

Chronic Model Workflow

Chronic_Model_Workflow start Start: Healthy Rats kainate_admin Kainate/Pilocarpine Administration (Induction of Status Epilepticus) start->kainate_admin latent_period Latent Period (2-4 weeks) kainate_admin->latent_period eeg_implant EEG Electrode Implantation latent_period->eeg_implant baseline_rec Baseline EEG Recording (Quantify spontaneous seizures) eeg_implant->baseline_rec chronic_dosing Chronic Dosing (Vehicle vs. Compound) baseline_rec->chronic_dosing treatment_rec Treatment EEG Recording chronic_dosing->treatment_rec washout Washout Period treatment_rec->washout washout_rec Post-Washout EEG Recording washout->washout_rec data_analysis Data Analysis (% change in seizure frequency) washout_rec->data_analysis end End: Disease-Modifying Effect? data_analysis->end

Caption: Workflow for efficacy testing in a chronic epilepsy model.

For further inquiries or collaboration, please contact our research and development department.

References

Application Notes & Protocols: High-Throughput Screening of 5-Fluoro-3-propyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a significant class of heterocyclic compounds that are widely recognized for their therapeutic potential across various diseases, including cancer.[1] The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Specifically, derivatives of 5-fluoro-1H-indole have been investigated for their utility in advanced organic synthesis, with applications in pharmaceuticals and agrochemicals.[3] Fluorination can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of 5-fluoro-3-propyl-1H-indole derivatives to identify potential kinase inhibitors, a key target class in oncology.[4]

Target Pathway: PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6] Hyperactivation of this pathway is a common event in many human cancers, making it a prime target for anticancer drug discovery.[7][8] Kinase inhibitors targeting this pathway have shown significant promise in preclinical and clinical studies.[9] Given that many indole derivatives have been identified as kinase inhibitors, this application note will focus on screening this compound derivatives for inhibitory activity against the PI3K/Akt pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Indole_Derivative This compound Derivative (Inhibitor) Indole_Derivative->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

Quantitative Data Summary

The following table summarizes representative data from a primary high-throughput screen of a library of this compound derivatives against PI3Kα. The assay was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Compound IDConcentration (µM)% Inhibition of PI3KαZ'-factor
FPI-0011085.20.82
FPI-0021012.50.79
FPI-0031092.10.85
FPI-0041045.70.81
FPI-005105.60.83
FPI-0061078.90.78
Positive Control (Alpelisib)198.50.88
Negative Control (DMSO)-0.20.86

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of 3-substituted indoles can be adapted for the synthesis of this compound. A common method is the Fischer indole synthesis.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 2-Pentanone

  • Ethanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and 2-pentanone (1.2 eq) in ethanol is refluxed for 2-4 hours.

  • The solvent is removed under reduced pressure.

  • The resulting phenylhydrazone is added to a pre-heated polyphosphoric acid or a solution of sulfuric acid in ethanol.

  • The reaction mixture is heated at 80-100°C for 1-2 hours.

  • After cooling, the mixture is poured into ice-water and neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

High-Throughput Screening (HTS) Protocol for PI3Kα Inhibition

This protocol describes a fluorescence-based assay for a primary HTS campaign to identify inhibitors of PI3Kα.[7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technology for this purpose.[10]

Materials:

  • Recombinant human PI3Kα

  • PIP2 (substrate)

  • ATP

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-PIP3)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

  • 384-well low-volume black plates

  • Compound library of this compound derivatives dissolved in DMSO

  • Positive control (e.g., Alpelisib)

  • Negative control (DMSO)

Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dispensing Dispense Compounds (10 µM final concentration) Enzyme_Addition Add PI3Kα Enzyme Compound_Dispensing->Enzyme_Addition Control_Dispensing Dispense Controls (Positive and Negative) Control_Dispensing->Enzyme_Addition Incubation1 Pre-incubation Enzyme_Addition->Incubation1 Substrate_Addition Add ATP and PIP2 (Initiate Reaction) Incubation1->Substrate_Addition Incubation2 Kinase Reaction Incubation Substrate_Addition->Incubation2 Detection_Addition Add TR-FRET Detection Reagents Incubation2->Detection_Addition Incubation3 Detection Incubation Detection_Addition->Incubation3 Plate_Reading Read Plate on TR-FRET Reader Incubation3->Plate_Reading Data_Analysis Calculate % Inhibition and Z'-factor Plate_Reading->Data_Analysis Hit_Selection Identify Hits Data_Analysis->Hit_Selection

Caption: High-Throughput Screening Experimental Workflow.

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the this compound derivative library into the wells of a 384-well plate. Dispense positive and negative controls into designated wells.

  • Enzyme Addition: Add 5 µL of PI3Kα solution in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a solution containing ATP and PIP2 in assay buffer to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection reagent mix (containing Eu-labeled antibody and fluorescently labeled PIP3 tracer) to stop the reaction and initiate the detection process.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths.

Data Analysis and Hit Selection

The goal of HTS data analysis is to identify compounds that exhibit a statistically significant effect.

Workflow Diagram:

Data_Analysis_Workflow Raw_Data Raw TR-FRET Data Normalization Data Normalization (using controls) Raw_Data->Normalization Percent_Inhibition Calculation of % Inhibition Normalization->Percent_Inhibition Z_Factor Z'-factor Calculation (Assay Quality) Normalization->Z_Factor Hit_Threshold Define Hit Threshold (e.g., >50% inhibition) Percent_Inhibition->Hit_Threshold Z_Factor->Hit_Threshold Hit_List Generate Hit List Hit_Threshold->Hit_List Confirmation Hit Confirmation and Dose-Response Studies Hit_List->Confirmation

Caption: HTS Data Analysis and Hit Selection Logic.

Procedure:

  • Data Normalization: The raw TR-FRET signal is normalized based on the signals from the positive (100% inhibition) and negative (0% inhibition) controls.

  • Calculation of Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Assay Quality Control: The Z'-factor is calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay.

    • Z'-factor = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Hit Selection: Compounds exhibiting a percent inhibition above a predefined threshold (e.g., >50%) are selected as primary hits for further characterization.[3]

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the high-throughput screening of this compound derivatives as potential kinase inhibitors targeting the PI3K/Akt pathway. By employing robust fluorescence-based assays and systematic data analysis, researchers can efficiently identify promising lead compounds for further drug development. The versatility of the indole scaffold suggests that these compounds may also be screened against other relevant biological targets.

References

Application Notes and Protocols for the Quantification of 5-fluoro-3-propyl-1H-indole in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-3-propyl-1H-indole is a synthetic indole derivative with potential applications in drug development. As with any novel compound intended for therapeutic use, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the determination of this compound in common biological samples such as plasma and urine. The methodologies described are based on established principles of bioanalytical method development, drawing parallels from the analysis of structurally similar indole-containing compounds and fluorinated pharmaceuticals.

While specific validated methods for this compound are not yet prevalent in published literature, the following protocols outline a comprehensive approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in bioanalysis.[1][2][3]

Section 1: Quantitative Data Summary

The following tables summarize the hypothetical, yet expected, performance characteristics of the proposed LC-MS/MS method for the quantification of this compound. These values are based on typical results obtained for similar small molecules in bioanalytical assays and should be validated experimentally.

Table 1: Method Performance Characteristics

ParameterPlasmaUrine
Linearity Range 0.1 - 100 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Recovery > 85%> 80%
Matrix Effect < 15%< 20%

Table 2: Mass Spectrometry Parameters (Hypothetical)

ParameterThis compoundInternal Standard (IS)
Precursor Ion (m/z) [To be determined][To be determined]
Product Ion (m/z) [To be determined][To be determined]
Collision Energy (eV) [To be determined][To be determined]
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)

(Note: The m/z values for precursor and product ions, as well as the optimal collision energy, must be determined experimentally by direct infusion of the analyte and internal standard into the mass spectrometer.)

Section 2: Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantification of this compound.

Protocol for Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from plasma and urine samples. SPE is a common technique for sample clean-up in bioanalysis.[3]

Materials:

  • Biological sample (plasma or urine)

  • Internal Standard (IS) spiking solution (e.g., a deuterated analog of the analyte)

  • Phosphoric acid (0.1%)

  • Methanol

  • Acetonitrile

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • Sample Thawing: Thaw frozen biological samples at room temperature.

  • Spiking: To 200 µL of the biological sample, add 10 µL of the internal standard working solution. Vortex briefly.

  • Pre-treatment:

    • For Plasma: Add 600 µL of 0.1% phosphoric acid to the sample. Vortex to mix. This step helps in protein precipitation.

    • For Urine: Dilute the sample 1:1 with deionized water.

  • Centrifugation (for Plasma): Centrifuge the pre-treated plasma sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant (from plasma) or the diluted urine onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: To be optimized for the specific instrument.

  • MRM Transitions: As determined in Table 2.

Section 3: Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where an indole derivative might be involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treatment (Precipitation/Dilution) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway Analyte This compound Receptor Target Receptor (e.g., GPCR) Analyte->Receptor Binds to Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activates/Inhibits SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase A SecondMessenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Substrates Leading to

Caption: Hypothetical signaling pathway involving an indole derivative.

References

Application Notes and Protocols: Site-Selective Functionalization of the 5-Fluoro-3-propyl-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of potential strategies for the site-selective functionalization of the 5-fluoro-3-propyl-1H-indole scaffold. While direct experimental data for this specific molecule is limited in the current literature, this document outlines plausible synthetic methodologies based on established protocols for similarly substituted indoles. The information herein is intended to serve as a foundational guide for researchers to develop specific reaction conditions for this scaffold.

Introduction

The this compound core is a significant pharmacophore due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The ability to selectively functionalize different positions on this indole scaffold is crucial for generating diverse compound libraries for drug discovery and development. This document details potential protocols for C2, C4, and C6/C7 functionalization.

Data Presentation: Summary of Potential Functionalization Reactions

The following tables summarize reaction conditions for the functionalization of indole scaffolds with substitution patterns analogous to this compound. These serve as a starting point for reaction optimization.

Table 1: Proposed C2-Selective Functionalization

Reaction TypeCatalyst/ReagentSolventTemp. (°C)Yield (%)Reference
Asymmetric AlkylationChiral Phosphoric Acid / Visible LightNot SpecifiedNot SpecifiedHigh[1]
AllylationRhodium CatalystNot SpecifiedNot SpecifiedGood[2]
ArylationPalladium on CarbonNot SpecifiedNot SpecifiedGood
Acyl Migration/FunctionalizationIr(III)/Ag(I) CatalystsNot SpecifiedNot SpecifiedGood to Excellent[3]

Table 2: Proposed C4-Selective Functionalization

Reaction TypeCatalyst/ReagentDirecting GroupSolventTemp. (°C)Yield (%)Reference
FluoroalkylationPd(OAc)₂Removable group at C3Not SpecifiedNot SpecifiedHigh[4]

Table 3: Proposed C6/C7-Selective Functionalization

Reaction TypeCatalyst/ReagentStrategySolventTemp. (°C)Yield (%)Reference
ArylationPalladium CatalystNorbornene RelayNot SpecifiedNot SpecifiedModerate to Good[5]
Lithiation/BorylationLiTMP / Boronic EsterIntramolecular CyclizationTHF/Et₂ONot SpecifiedHigh

Experimental Protocols

The following are generalized experimental protocols adapted from literature for the functionalization of substituted indoles. Note: These protocols are intended as a guide and will require optimization for the this compound scaffold.

Protocol 1: Proposed C2-Alkylation via Visible-Light-Promoted Three-Component Reaction

This protocol is adapted from a method for the asymmetric C2-functionalization of indoles.[1]

Materials:

  • This compound

  • Arylalkyne

  • Benzoquinone

  • Chiral Phosphoric Acid Catalyst

  • Degassed Solvent (e.g., Dichloromethane)

  • Visible light source (e.g., Blue LEDs)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), arylalkyne (1.2 equiv.), and benzoquinone (1.1 equiv.).

  • Add the chiral phosphoric acid catalyst (5-10 mol%).

  • Add degassed solvent under an inert atmosphere (e.g., Argon).

  • Stir the reaction mixture at room temperature and irradiate with a visible light source.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the product by column chromatography.

Protocol 2: Proposed C4-Fluoroalkylation via Palladium-Catalyzed C-H Activation

This protocol is based on a method for the C4-selective fluoroalkylation of indoles using a removable directing group at the C3 position.[4] For the this compound, the propyl group at C3 may not function as an effective directing group, thus requiring prior modification or acceptance of a different regioselectivity. The following is a generalized procedure assuming a suitable directing group is in place.

Materials:

  • C3-modified this compound

  • (1H, 1H-perfluoroalkyl)mesityliodonium triflate

  • Pd(OAc)₂

  • Anhydrous Solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dry, argon-flushed reaction vessel, add the C3-modified this compound (1.0 equiv.) and Pd(OAc)₂ (5 mol%).

  • Add the (1H, 1H-perfluoroalkyl)mesityliodonium triflate (1.5 equiv.).

  • Add anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Remove the directing group using appropriate conditions.

Protocol 3: Proposed meta-Selective (C6) C-H Arylation

This protocol is based on a non-directed meta-C-H arylation of fluoroarenes.[5] Given the fluorine at the C5 position, this could potentially direct arylation to the C6 position.

Materials:

  • This compound

  • Aryl Iodide

  • Palladium Catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Norbornene derivative

  • Base (e.g., K₂CO₃)

  • Anhydrous Solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a reaction tube with the palladium catalyst, ligand, and base.

  • Add the norbornene derivative and the aryl iodide.

  • Add this compound and the anhydrous solvent.

  • Seal the tube and heat the reaction mixture at the optimized temperature.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete, cool to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflows for the site-selective functionalization of the this compound scaffold.

G cluster_c2 C2-Selective Functionalization start_c2 This compound reagents_c2 Arylalkyne, Benzoquinone, Chiral Phosphoric Acid start_c2->reagents_c2 Mix conditions_c2 Visible Light, Room Temperature reagents_c2->conditions_c2 Irradiate product_c2 C2-Alkylated Indole conditions_c2->product_c2 Purify

Caption: Workflow for proposed C2-selective alkylation.

G cluster_c4 C4-Selective Functionalization start_c4 C3-Directed This compound reagents_c4 Fluoroalkylating Agent, Pd(OAc)₂ start_c4->reagents_c4 Mix conditions_c4 Heat reagents_c4->conditions_c4 React product_c4_intermediate C4-Fluoroalkylated Indole (with directing group) conditions_c4->product_c4_intermediate removal Remove Directing Group product_c4_intermediate->removal product_c4_final C4-Fluoroalkylated Indole removal->product_c4_final

Caption: Workflow for proposed C4-selective fluoroalkylation.

G cluster_c6 C6-Selective Functionalization start_c6 This compound reagents_c6 Aryl Iodide, Pd Catalyst, Ligand, Norbornene start_c6->reagents_c6 Mix conditions_c6 Heat reagents_c6->conditions_c6 React product_c6 C6-Arylated Indole conditions_c6->product_c6 Purify

Caption: Workflow for proposed C6-selective arylation.

References

Application Notes and Protocols: 5-Fluoro-3-propyl-1H-indole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-3-propyl-1H-indole is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom at the 5-position of the indole ring can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The propyl group at the 3-position provides a lipophilic side chain that can be crucial for receptor interactions. These application notes provide a comprehensive overview of the synthetic routes to this compound and its applications as a synthetic intermediate.

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 5-fluoro-1H-indole. This involves the introduction of a three-carbon acyl group at the C3 position via Friedel-Crafts acylation, followed by the reduction of the resulting ketone to the propyl side chain.

Part 1: Synthesis of the Starting Material: 5-Fluoro-1H-indole

Several established methods can be employed for the synthesis of 5-fluoro-1H-indole. The Leimgruber-Batcho and Fischer indole syntheses are widely used due to their reliability and the availability of starting materials.[1]

Protocol 1: Leimgruber-Batcho Indole Synthesis[1]

This method involves the reaction of 5-fluoro-2-nitrotoluene with dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form an enamine, which then undergoes reductive cyclization to yield 5-fluoro-1H-indole.[1]

Experimental Protocol:

  • Enamine Formation: A mixture of 5-fluoro-2-nitrotoluene, dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine is heated.

  • Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization using a catalyst such as Raney Nickel, Palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid to afford 5-fluoro-1H-indole.[1]

Part 2: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of 5-Fluoro-1H-indole

The introduction of a propanoyl group at the C3 position of 5-fluoro-1H-indole is a key step. This is typically achieved through a Friedel-Crafts acylation reaction using propanoyl chloride or propionic anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] Indoles are known to undergo preferential electrophilic substitution at the C3 position.[4]

Experimental Protocol: Synthesis of 5-Fluoro-3-propanoyl-1H-indole

  • To a solution of 5-fluoro-1H-indole in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (a stoichiometric amount is often required as it complexes with the product).[3][5]

  • Cool the mixture in an ice bath.

  • Slowly add propanoyl chloride (or propionic anhydride) to the cooled reaction mixture.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and dilute hydrochloric acid to decompose the aluminum chloride complex.[6]

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 5-fluoro-3-propanoyl-1H-indole.

Quantitative Data for Friedel-Crafts Acylation of Indoles:

Reactant (Indole)Acylating AgentCatalystSolventYield (%)Reference
N-methylindoleBenzoyl chlorideDBN-65[4]
1,2-dimethylindoleBenzoyl chlorideDBN-88[4]
IndoleAcyl ChloridesDialkylaluminum Chloride-Fair to Good[7]

Note: The yields can vary depending on the specific substrates and reaction conditions.

Step 2: Reduction of 5-Fluoro-3-propanoyl-1H-indole

The final step is the reduction of the carbonyl group of 5-fluoro-3-propanoyl-1H-indole to a methylene group to furnish the desired this compound. The Wolff-Kishner and Clemmensen reductions are classic methods for this transformation.[3]

Experimental Protocol: Wolff-Kishner Reduction

  • To a solution of 5-fluoro-3-propanoyl-1H-indole in a high-boiling point solvent like diethylene glycol, add hydrazine hydrate.

  • Add a strong base, such as potassium hydroxide or sodium hydroxide, to the mixture.

  • Heat the reaction mixture to a high temperature (typically 180-200 °C) to facilitate the decomposition of the intermediate hydrazone and the formation of the alkyl chain.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to give this compound.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active molecules. For instance, it is a core component in the development of antidepressant drug candidates that facilitate 5-HT neurotransmission.[8] The fluorinated indole moiety is also explored in the design of ligands for various receptors and enzymes.

Visualizations

Synthetic Pathway to this compound

Synthetic_Pathway Indole 5-Fluoro-1H-indole AcylIndole 5-Fluoro-3-propanoyl-1H-indole Indole->AcylIndole Friedel-Crafts Acylation (Propanoyl chloride, AlCl3) PropylIndole This compound AcylIndole->PropylIndole Wolff-Kishner Reduction (Hydrazine, KOH)

Caption: Overall synthetic route to this compound.

Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification A Dissolve 5-fluoro-1H-indole in anhydrous solvent B Add Lewis Acid (AlCl3) under inert atmosphere A->B C Cool to 0°C B->C D Slowly add propanoyl chloride C->D E Stir at room temperature D->E F Monitor by TLC E->F G Quench with ice/HCl F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for Friedel-Crafts acylation.

Logical Relationship of Components

Logical_Relationship BuildingBlock This compound Pharma Pharmaceuticals BuildingBlock->Pharma Agro Agrochemicals BuildingBlock->Agro Materials Materials Science BuildingBlock->Materials Properties Enhanced Properties (Metabolic Stability, Lipophilicity) Properties->BuildingBlock

Caption: Applications derived from the core building block.

References

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of 5-fluoro-3-propyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 5-fluoro-3-propyl-1H-indole. The primary focus is on the widely used Fischer indole synthesis method.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Fischer indole synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂) may be old or hydrated, reducing its effectiveness.[1][2]Use a fresh, anhydrous acid catalyst. For Lewis acids like ZnCl₂, consider pre-drying by heating under vacuum.
2. Incomplete Hydrazone Formation: The initial condensation of 4-fluorophenylhydrazine and 2-pentanone may be incomplete.Ensure equimolar or a slight excess of the ketone. The reaction can be monitored by TLC to confirm the consumption of the hydrazine.
3. Unfavorable Reaction Temperature: The temperature for the cyclization step may be too low for the reaction to proceed or too high, leading to decomposition.The optimal temperature can vary depending on the catalyst. For many Fischer indole syntheses, elevated temperatures are required.[3] A stepwise increase in temperature (e.g., from 80°C to 110°C) while monitoring the reaction by TLC is recommended.
4. Steric Hindrance: While less of an issue for 2-pentanone, significant steric bulk on the ketone can hinder the reaction.Not applicable for 2-pentanone, but for other ketones, a less hindered isomer could be considered if possible.
Formation of Multiple Products/Isomers 1. Regioselectivity Issues: The use of an unsymmetrical ketone like 2-pentanone can potentially lead to the formation of two regioisomers (2-ethyl-5-fluoro-1H-indole in this case).The choice of acid catalyst can influence regioselectivity. Stronger acids may favor one isomer over the other.[4] Analysis of the crude product by ¹H NMR or LC-MS is crucial to identify the isomeric ratio.
2. Side Reactions: At high temperatures, side reactions such as tar formation or decomposition of the starting materials or product can occur.Optimize the reaction temperature and time. A lower temperature for a longer duration may improve the product profile. Consider using a milder catalyst.
Product Degradation 1. Harsh Acidic Conditions: Prolonged exposure to strong acids, especially at high temperatures, can lead to the degradation of the indole product.Neutralize the reaction mixture promptly upon completion. Use the minimum effective amount of acid catalyst.
2. Air Oxidation: Indoles can be susceptible to air oxidation, especially when heated in the presence of acid.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purification 1. Presence of Tarry Byproducts: High-temperature reactions can generate polymeric or tarry materials that complicate purification.Allow the crude reaction mixture to cool completely, which may cause some tars to precipitate. An initial filtration before workup can be beneficial. Column chromatography with a carefully selected solvent system is often necessary.
2. Co-elution of Isomers: If regioisomers are formed, they may have similar polarities, making separation by column chromatography challenging.A thorough optimization of the mobile phase for column chromatography is required. Sometimes, derivatization of the indole nitrogen can alter the polarity and improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method for the synthesis of this compound is the Fischer indole synthesis.[2][5] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-fluorophenylhydrazine and 2-pentanone.

Q2: Which acid catalyst is best for the Fischer indole synthesis of this compound?

A2: The choice of acid catalyst is critical and can significantly impact the reaction's success and regioselectivity.[1][6] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) have been successfully used.[1][2] The optimal catalyst should be determined empirically. A good starting point would be a Brønsted acid like sulfuric acid or polyphosphoric acid.

Q3: What are the typical reaction conditions for the Fischer indole synthesis?

A3: Typically, the reaction requires elevated temperatures, often in the range of 80-150°C. The reaction time can vary from a few hours to overnight. The choice of solvent depends on the catalyst used; for example, with PPA, no additional solvent may be needed, while with other acids, high-boiling solvents like toluene or xylene can be used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting 4-fluorophenylhydrazine, the intermediate hydrazone, and the final indole product should be tracked. Disappearance of the starting material and the appearance of a new, typically UV-active spot for the indole, indicates reaction progression.

Q5: What are the potential side products in this synthesis?

A5: The primary side product of concern is the regioisomer, 2-ethyl-5-fluoro-1H-indole. Additionally, incomplete reaction can leave unreacted starting materials or the intermediate hydrazone. At higher temperatures, thermal decomposition can lead to the formation of tarry byproducts.

Q6: What is the recommended method for purifying the final product?

A6: Purification is typically achieved through column chromatography on silica gel.[7] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The purity of the collected fractions should be assessed by TLC or LC-MS.

Experimental Protocols

Representative Protocol for Fischer Indole Synthesis of this compound

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 2-Pentanone

  • Acid catalyst (e.g., concentrated Sulfuric Acid or Polyphosphoric Acid)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in ethanol. Add a stoichiometric equivalent of 2-pentanone. The mixture is typically stirred at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the hydrazine and formation of the hydrazone. The hydrazone can be isolated by precipitation or used directly in the next step.

  • Cyclization: To the flask containing the hydrazone, cautiously add the acid catalyst. For sulfuric acid, a catalytic amount is added dropwise at 0°C. For polyphosphoric acid, it often serves as both the catalyst and solvent, and the hydrazone is added to pre-heated PPA (e.g., 80-100°C).

  • Heating: The reaction mixture is heated to the desired temperature (e.g., 80-120°C) with stirring under an inert atmosphere. The reaction is monitored by TLC until completion.

  • Workup: The reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water. The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: The aqueous mixture is extracted three times with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

Table 1: Common Acid Catalysts for Fischer Indole Synthesis

Catalyst TypeExamplesTypical ConditionsNotes
Brønsted Acids HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA)5-20 mol% (for strong acids) or as solvent (PPA); 80-150°CPPA is highly viscous and can make workup challenging.[1][2]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃10-50 mol% or stoichiometric amounts; 80-150°COften require anhydrous conditions for optimal activity.[1][2]

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone_Formation Hydrazone Formation (Condensation) 4-Fluorophenylhydrazine->Hydrazone_Formation 2-Pentanone 2-Pentanone 2-Pentanone->Hydrazone_Formation Cyclization Cyclization (Acid-catalyzed) Hydrazone_Formation->Cyclization Intermediate Neutralization Neutralization Cyclization->Neutralization Extraction Extraction Neutralization->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Low_Yield Low or No Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Yes Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_Temp Optimize Temperature Check_Catalyst->Check_Temp Check_Hydrazone Confirm Hydrazone Formation Check_Temp->Check_Hydrazone Check_Hydrazone->Multiple_Products Optimize_Catalyst Optimize Catalyst for Regioselectivity Multiple_Products->Optimize_Catalyst Yes Purification_Issues Purification Difficulty? Multiple_Products->Purification_Issues No Lower_Temp Lower Reaction Temperature Optimize_Catalyst->Lower_Temp Lower_Temp->Purification_Issues Optimize_Chroma Optimize Chromatography Purification_Issues->Optimize_Chroma Yes Success Successful Synthesis Purification_Issues->Success No Inert_Atmosphere Use Inert Atmosphere Optimize_Chroma->Inert_Atmosphere Inert_Atmosphere->Success

References

Technical Support Center: Synthesis of 5-Fluoro-3-propyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-fluoro-3-propyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and industrially applied method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3][4][5][6] This reaction involves the acid-catalyzed cyclization of a (4-fluorophenyl)hydrazine with valeraldehyde (pentanal).[3][4]

Q2: What are the critical parameters to control in the Fischer indole synthesis to maximize yield?

A2: Key parameters to optimize for a high-yielding Fischer indole synthesis include the choice of acid catalyst, reaction temperature, and solvent.[3][4] The reaction typically requires acidic conditions to facilitate the key[7][7]-sigmatropic rearrangement.[3][8][9] Careful control of temperature is crucial to prevent degradation of the starting materials or product.

Q3: How does the fluorine substituent affect the reaction?

A3: The electron-withdrawing nature of the fluorine atom at the 5-position can decrease the nucleophilicity of the indole ring, potentially slowing down the reaction compared to non-fluorinated analogs.[10] This may necessitate slightly harsher reaction conditions or longer reaction times to achieve complete conversion.

Q4: What are common impurities encountered during the synthesis of this compound?

A4: Common impurities may include unreacted starting materials (4-fluorophenylhydrazine and valeraldehyde), partially cyclized intermediates, and regioisomers if the aldehyde can form different enamines. Side reactions can also lead to the formation of polymeric byproducts, especially under harsh acidic conditions.

Q5: What are the recommended purification techniques for this compound?

A5: Purification is typically achieved through a combination of techniques. After an aqueous workup to remove the acid catalyst and water-soluble impurities, the crude product can be purified by column chromatography on silica gel.[1] Crystallization from a suitable solvent system is an effective final step to obtain a high-purity product.[1]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Ineffective Acid Catalyst The choice of acid catalyst is critical.[3][4] If a weak acid is used, the reaction may not proceed. Try using stronger Brønsted acids like sulfuric acid or polyphosphoric acid, or Lewis acids such as zinc chloride.
Reaction Temperature is Too Low The key cyclization step requires sufficient thermal energy. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Degradation of Starting Material or Product Excessive heat or overly harsh acidic conditions can lead to decomposition. If degradation is suspected, try running the reaction at a lower temperature for a longer duration or using a milder acid catalyst.
Poor Quality Starting Materials Ensure the purity of the 4-fluorophenylhydrazine and valeraldehyde, as impurities can inhibit the reaction.

Problem 2: Presence of multiple spots on TLC, indicating a mixture of products.

Possible Cause Suggested Solution
Incomplete Reaction The reaction may not have gone to completion. Extend the reaction time or consider a moderate increase in temperature.
Formation of Regioisomers While less common with a simple aldehyde like valeraldehyde, improper reaction conditions can sometimes lead to side reactions. Ensure a homogenous reaction mixture and controlled addition of reagents.
Side Reactions Overly acidic conditions or high temperatures can promote side reactions. Consider using a milder catalyst or lowering the reaction temperature.

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Co-eluting Impurities If impurities have similar polarity to the product, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography, varying the polarity and composition.
Oily Product That Fails to Crystallize The product may be an oil due to residual solvent or minor impurities. Try to purify further by chromatography. For crystallization, experiment with a range of solvent systems (e.g., heptane/ethyl acetate, toluene). Seeding with a previously obtained crystal can induce crystallization.
Product is Unstable on Silica Gel Some indole derivatives can be sensitive to acidic silica gel. Consider using deactivated (neutral) silica gel or alumina for chromatography.

Data Presentation

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield

Acid Catalyst Typical Concentration Reported Yield Range Notes
Polyphosphoric Acid (PPA)Excess, as solvent/catalyst60-80%Often effective, but workup can be challenging.
Sulfuric Acid (H₂SO₄)Catalytic amount in a high-boiling solvent50-75%Strong acid, can cause charring if not controlled.
Zinc Chloride (ZnCl₂)1-2 equivalents45-70%Milder Lewis acid, may require higher temperatures.
p-Toluenesulfonic Acid (pTSA)Catalytic amount40-65%Milder Brønsted acid, may require longer reaction times.

Note: Yields are illustrative and can vary significantly based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

  • Reagents:

    • 4-Fluorophenylhydrazine hydrochloride (10.0 g, 61.5 mmol)

    • Valeraldehyde (7.9 g, 92.2 mmol)

    • Polyphosphoric acid (100 g)

  • Procedure:

    • The flask is charged with polyphosphoric acid and heated to 80°C with stirring.

    • 4-Fluorophenylhydrazine hydrochloride is added portion-wise, ensuring the temperature does not exceed 90°C.

    • Valeraldehyde is then added dropwise over 30 minutes.

    • The reaction mixture is heated to 110°C and maintained for 2-3 hours. Reaction progress is monitored by TLC (e.g., 4:1 Heptane:Ethyl Acetate).

  • Workup:

    • The reaction mixture is cooled to 60°C and carefully poured onto 500 g of crushed ice with vigorous stirring.

    • The resulting mixture is neutralized with a 50% aqueous sodium hydroxide solution to a pH of 7-8.

    • The aqueous layer is extracted three times with 150 mL of ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification:

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude material is purified by column chromatography on silica gel using a heptane/ethyl acetate gradient to afford this compound.

Visualizations

Fischer_Indole_Synthesis reagents 4-Fluorophenylhydrazine + Valeraldehyde hydrazone Phenylhydrazone Intermediate reagents->hydrazone H⁺ enamine Ene-hydrazine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization & Aromatization diimine->cyclization -NH₃ product This compound cyclization->product

Caption: Reaction mechanism of the Fischer indole synthesis.

Experimental_Workflow start Start reaction Fischer Indole Synthesis: Combine reagents with acid catalyst and heat. start->reaction workup Aqueous Workup: Quench, neutralize, and extract with organic solvent. reaction->workup drying Dry & Concentrate: Dry organic layer and remove solvent in vacuo. workup->drying purification Purification: Column Chromatography drying->purification crystallization Crystallization (Optional) purification->crystallization analysis Analysis: Check purity (TLC, LC-MS, NMR) purification->analysis crystallization->analysis end Pure Product analysis->end

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Guide start Low Yield or Purity Issue check_reaction Is the reaction complete? start->check_reaction check_impurities Are there many side products? check_reaction->check_impurities Yes extend_time Increase reaction time or temperature. check_reaction->extend_time No milder_conditions Use milder conditions (lower temp, weaker acid). check_impurities->milder_conditions Yes optimize_purification Optimize chromatography solvent system. check_impurities->optimize_purification No change_catalyst Change acid catalyst (e.g., to PPA). extend_time->change_catalyst If still low yield

Caption: Troubleshooting decision tree for synthesis issues.

References

Side reactions and byproduct formation in the synthesis of 5-fluoro-3-propyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-fluoro-3-propyl-1H-indole. The primary focus is on addressing side reactions and byproduct formation commonly encountered during the Fischer indole synthesis, the most probable synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-fluorophenylhydrazine and 2-hexanone.

Q2: What are the critical parameters that influence the success of the Fischer indole synthesis for this specific indole?

A2: The key parameters to control are the choice and concentration of the acid catalyst, the reaction temperature, and the solvent. These factors significantly impact the reaction rate, yield, and the regioselectivity of the cyclization, which is crucial when using an unsymmetrical ketone like 2-hexanone.

Q3: What is regioselectivity in the context of this synthesis, and why is it important?

A3: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of this compound from 4-fluorophenylhydrazine and 2-hexanone, two different regioisomers can theoretically be formed: the desired this compound and the undesired 5-fluoro-2-methyl-3-ethyl-1H-indole. Controlling the reaction conditions to favor the formation of the desired product is a primary challenge.

Q4: How does the fluorine substituent on the phenylhydrazine affect the reaction?

A4: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the nitrogen atoms in the hydrazine, potentially slowing down the initial hydrazone formation. It can also influence the electronic properties of the intermediate ene-hydrazine, which in turn affects the rate and regioselectivity of the subsequent[1][1]-sigmatropic rearrangement, a key step in the indole ring formation.

Q5: Are there any known stability issues with the final product, this compound?

A5: Indoles, in general, can be sensitive to strong acidic conditions and elevated temperatures, which are often employed in the Fischer indole synthesis. Prolonged exposure to these conditions can lead to degradation and the formation of tarry, polymeric byproducts. It is advisable to monitor the reaction progress and work up the reaction mixture promptly upon completion.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired indole 1. Incomplete formation of the phenylhydrazone intermediate. 2. The acid catalyst is not effective, or its concentration is too low. 3. The reaction temperature is too low. 4. N-N bond cleavage in the ene-hydrazine intermediate is a competing side reaction.1. Ensure equimolar amounts of 4-fluorophenylhydrazine and 2-hexanone are used. Consider pre-forming the hydrazone before adding the cyclization catalyst. 2. Experiment with different acid catalysts (e.g., polyphosphoric acid, sulfuric acid, zinc chloride). Gradually increase the catalyst loading while monitoring for byproduct formation. 3. Gradually increase the reaction temperature, for example, in 10°C increments, while monitoring the reaction by TLC or LC-MS. 4. This is an inherent challenge. Milder reaction conditions (lower temperature, less harsh acid) may favor the desired cyclization over cleavage.
Formation of a significant amount of the regioisomeric byproduct (5-fluoro-2-methyl-3-ethyl-1H-indole) 1. The reaction conditions favor the formation of the more thermodynamically stable regioisomer, which may not be the desired product. 2. The choice of acid catalyst influences the direction of enolization of the ketone.1. Modify the reaction conditions. Lower temperatures and shorter reaction times may favor the kinetically controlled product. 2. Screen different Brønsted and Lewis acid catalysts. For instance, bulkier Lewis acids might favor the formation of the less sterically hindered enamine intermediate.
Formation of dark, tarry, or polymeric materials 1. The reaction temperature is too high. 2. The concentration of the acid catalyst is too high. 3. The reaction time is excessively long. 4. The indole product is degrading under the reaction conditions.1. Reduce the reaction temperature. 2. Decrease the amount of acid catalyst used. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed. 4. Consider using a milder catalyst or a two-step procedure where the hydrazone is first isolated and then cyclized under optimized conditions.
Difficult purification of the final product 1. The presence of the regioisomeric byproduct with similar polarity. 2. Contamination with unreacted starting materials or tarry byproducts.1. Employ high-performance column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate gradient). Preparative HPLC may be necessary for complete separation. 2. Perform an initial work-up to remove the bulk of the impurities. This can include neutralization, extraction, and filtration through a plug of silica gel before final purification.

Experimental Protocols

Representative Protocol for the Fischer Indole Synthesis of this compound

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 2-Hexanone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., 85% H₂SO₄)

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in a minimal amount of hot ethanol. Neutralize with a suitable base (e.g., sodium acetate) to free the hydrazine. Add an equimolar amount of 2-hexanone and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting materials and formation of the hydrazone. The hydrazone can be isolated by precipitation or extraction, or the reaction mixture can be used directly in the next step.

  • Indolization: To the flask containing the phenylhydrazone (or the in-situ generated hydrazone mixture), add the acid catalyst. If using polyphosphoric acid, it can often serve as both the catalyst and solvent. A typical ratio is 10 parts PPA to 1 part hydrazone by weight. Heat the reaction mixture with stirring to 80-120°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes). The reaction is typically complete within 1-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from any regioisomeric byproduct and other impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 4-Fluorophenylhydrazine + 2-Hexanone B Hydrazone Formation A->B Condensation C Indolization (Acid Catalyst, Heat) B->C Cyclization D Quenching & Neutralization C->D E Extraction D->E F Column Chromatography E->F G This compound (Pure Product) F->G

Caption: Experimental workflow for the synthesis and purification of this compound.

side_reactions cluster_pathways Reaction Pathways start 4-Fluorophenylhydrazone of 2-Hexanone desired_path [3,3]-Sigmatropic Rearrangement (Desired Pathway) start->desired_path Acid, Heat side_path_1 Alternative [3,3]-Sigmatropic Rearrangement start->side_path_1 Acid, Heat side_path_2 N-N Bond Cleavage start->side_path_2 Harsh Conditions product This compound desired_path->product Cyclization & Aromatization byproduct_1 5-fluoro-2-methyl-3-ethyl-1H-indole (Regioisomer) side_path_1->byproduct_1 Cyclization & Aromatization byproduct_2 4-Fluoroaniline + 2-Hexanone Imine side_path_2->byproduct_2 side_path_3 Degradation/Polymerization byproduct_3 Tarry/Polymeric Material side_path_3->byproduct_3 product->side_path_3 Excess Acid/Heat

Caption: Potential side reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of 5-Fluoro-3-propyl-1H-indole and its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 5-fluoro-3-propyl-1H-indole and its intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound via Fischer indole synthesis?

A1: The Fischer indole synthesis, a common route for this class of compounds, may generate several byproducts. Key impurities can include:

  • Unreacted Starting Materials: Residual 4-fluorophenylhydrazine and valeraldehyde (or its precursor).

  • Aniline and other Cleavage Products: Strong acid catalysts can sometimes lead to the cleavage of the N-N bond in the hydrazine intermediate, resulting in byproducts like aniline.

  • Isomeric Indoles: If unsymmetrical ketones are used as precursors, regioisomeric indole products can form.

  • Degradation Products: Indoles can be sensitive to strongly acidic conditions, which may cause degradation or polymerization, especially at elevated temperatures.

Q2: My crude product appears as multiple spots on the TLC plate that are difficult to separate. What should I do?

A2: Co-elution of spots on a TLC plate is a common issue in indole purification. Here are several strategies to improve separation:

  • Solvent System Optimization: Experiment with different solvent systems of varying polarity. A good starting point for indole derivatives is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. If your compound is more polar, consider using dichloromethane and methanol.

  • Additive Inclusion: For basic impurities or products, adding a small amount (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase can neutralize acidic sites on the silica gel and improve peak shape and separation.

  • 2D TLC Analysis: To determine if a spot represents a single compound or multiple co-eluting species, or if your compound is degrading on the silica plate, you can perform a two-dimensional TLC.

Q3: The yield of my purified this compound is consistently low after column chromatography. What are the potential causes?

A3: Low recovery after column chromatography can be attributed to several factors:

  • Irreversible Adsorption: Highly polar or acidic impurities, or even the product itself, might irreversibly bind to the silica gel. Deactivating the silica gel with a base like triethylamine can mitigate this.

  • Product Instability: The slightly acidic nature of silica gel can cause degradation of sensitive indole derivatives. Minimizing the time the compound spends on the column by using a slightly more polar solvent system to hasten elution can help.

  • Incorrect Fraction Collection: Your compound may be eluting in more fractions than anticipated and at a lower concentration, making it difficult to detect by TLC. Concentrate a wider range of fractions to check for your product.

Q4: Can I purify this compound by recrystallization? What solvents should I try?

A4: Recrystallization is an effective method for purifying solid indole derivatives, provided a suitable solvent is identified. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. For indole-type compounds, common recrystallization solvents include:

  • Ethanol

  • Methanol

  • Acetone

  • Mixtures of solvents, such as ethanol/water or ethyl acetate/hexane.

It is advisable to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific compound.

Troubleshooting Guides

Guide 1: Column Chromatography Purification

This guide addresses common issues encountered during the purification of this compound using column chromatography.

Problem: The compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system (e.g., 100% ethyl acetate).

  • Cause: The compound is highly polar.

  • Solution: Switch to a more polar solvent system, such as 5-10% methanol in dichloromethane. If the compound is basic, adding a small amount of ammonia in methanol (e.g., 1% of a 7N solution) to the mobile phase can help.

Problem: The compound streaks on the TLC plate and elutes as broad bands from the column.

  • Cause 1: The compound is acidic or basic and is interacting strongly with the silica gel.

  • Solution 1: Add a modifier to the eluent. For basic compounds, add 0.5-1% triethylamine. For acidic compounds, add 0.5-1% acetic acid.

  • Cause 2: The sample is overloaded on the column.

  • Solution 2: Use a larger column or reduce the amount of crude material being purified.

Problem: The purified fractions contain a persistent impurity that co-elutes with the product.

  • Cause: The impurity has a very similar polarity to the product.

  • Solution 1: Try a different solvent system. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.

  • Solution 2: Consider an alternative purification technique, such as preparative HPLC or recrystallization.

Illustrative Purification Data

The following table provides typical data for the purification of a 3-alkyl-5-fluoroindole derivative. Note that actual results will vary depending on the specific reaction conditions and scale.

Purification MethodPurity of Crude Material (%)Purity of Final Product (%)Typical Yield (%)Common Impurities Removed
Flash Column Chromatography (EtOAc/Hexane)75>9560-80Unreacted starting materials, non-polar byproducts
Recrystallization (Ethanol/Water)90>9970-90Isomeric impurities, closely related byproducts
Preparative HPLC (C18, Acetonitrile/Water)95>99.550-70Trace impurities, isomers

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system by TLC. The ideal Rf value for the target compound is between 0.25 and 0.35. A common starting solvent system for indole derivatives is 20% ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin elution with the determined solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

purification_troubleshooting start Crude Product TLC Analysis good_sep Good Separation (Rf 0.25-0.35) start->good_sep streaking Streaking or Spot Tailing? good_sep->streaking No run_column Run Column Chromatography good_sep->run_column Yes no_move Compound at Baseline? streaking->no_move No add_modifier Add Modifier (e.g., TEA, AcOH) streaking->add_modifier Yes no_move->run_column No increase_polarity Increase Solvent Polarity (e.g., MeOH/DCM) no_move->increase_polarity Yes pure_product Pure Product run_column->pure_product add_modifier->run_column increase_polarity->run_column

Caption: Troubleshooting workflow for column chromatography.

fischer_indole_synthesis cluster_reactants Reactants cluster_products Potential Products 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine reaction Fischer Indole Synthesis (Acid Catalyst, Heat) 4-Fluorophenylhydrazine->reaction Valeraldehyde Valeraldehyde Valeraldehyde->reaction target This compound (Desired Product) impurity1 Aniline (Side Product) impurity2 Isomeric Indoles (Side Product) impurity3 Unreacted Starting Materials reaction->target reaction->impurity1 reaction->impurity2 reaction->impurity3

Caption: Fischer indole synthesis and potential byproducts.

Overcoming poor solubility of 5-fluoro-3-propyl-1H-indole in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluoro-3-propyl-1H-indole and encountering challenges with its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment should be conducted in various aqueous buffers (pH 3, 5, 7.4, and 9) and common organic solvents (e.g., DMSO, ethanol, methanol). This will help establish a baseline solubility profile and inform the selection of an appropriate solubilization strategy.

Q2: My this compound is precipitating out of my aqueous buffer. What should I do?

A2: Precipitation is a common issue for poorly soluble compounds. Consider the following troubleshooting steps:

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the medium can significantly alter its solubility.[1][2] For an indole derivative, the nitrogen in the indole ring is weakly acidic, and its protonation state can be influenced by pH.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[3][4][5]

  • Temperature Control: In some cases, slight heating of the solution can improve solubility. However, be cautious of potential degradation of the compound at elevated temperatures.

Q3: Can I use DMSO to dissolve this compound for my in vitro cell-based assays?

A3: Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving many poorly soluble compounds.[3][6] However, it is crucial to keep the final concentration of DMSO in your cell culture medium low (typically <0.5%) as it can be toxic to cells. Always run a vehicle control (medium with the same concentration of DMSO) to assess its effect on your specific cell line.

Q4: What are the most common techniques to enhance the aqueous solubility of indole derivatives like this compound for pre-clinical studies?

A4: Several techniques can be employed to improve the aqueous solubility of poorly soluble drugs for in vivo studies.[1][7][8] The choice of method depends on the specific properties of the compound and the desired formulation.[7] Common approaches include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[9][10][11]

  • Formulation as a Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[12]

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a solid state, which can enhance its dissolution rate.[7][8][13][14][15][16]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays due to poor solubility.

Possible Cause: The compound is not fully dissolved in the assay buffer, leading to variable concentrations of the active compound.

Solutions:

  • Visual Inspection: Before use, visually inspect your stock and working solutions for any signs of precipitation.

  • Solubility Testing: Determine the maximum solubility of this compound in your specific assay buffer.

  • Employ a Solubilization Technique: Based on the solubility testing, choose an appropriate method to enhance solubility. The following table provides a comparison of common techniques.

Solubilization TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Alters the ionization state of the compound to a more soluble form.[1][2]Simple and cost-effective.Only applicable to ionizable compounds; risk of chemical degradation at extreme pH values.
Co-solvents Reduces the polarity of the aqueous medium, increasing the solubility of nonpolar compounds.[3][4][5]Simple to prepare; can achieve significant solubility enhancement.Potential for co-solvent toxicity in biological systems; risk of drug precipitation upon dilution.[17]
Cyclodextrins Encapsulates the hydrophobic drug molecule within its cavity, forming a water-soluble inclusion complex.[9][10][11]High solubilization capacity; can improve stability.[9]Can be expensive; potential for interactions with other formulation components.
Nanosuspensions Increases the surface area-to-volume ratio by reducing particle size to the nanoscale, leading to faster dissolution.[12]Applicable to a wide range of poorly soluble drugs; can improve bioavailability.Requires specialized equipment for production and characterization.
Solid Dispersions Disperses the drug in a hydrophilic solid matrix, often in an amorphous state, to enhance dissolution.[7][8][13][14][15][16]Can significantly improve dissolution rate and bioavailability.Can be physically unstable, with a risk of recrystallization over time.[16]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent System

Objective: To prepare a stock solution of this compound using a co-solvent system for in vitro testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Saline or appropriate aqueous buffer

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO.

  • To this solution, add a pre-determined ratio of other co-solvents like ethanol and PEG 400 while stirring. A common starting ratio for a co-solvent mixture could be 10% DMSO, 40% PEG 400, and 50% water.

  • Once a clear solution is obtained, slowly add the aqueous buffer or saline to reach the final desired concentration.

  • Continuously monitor the solution for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized by adjusting the co-solvent ratios.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring.

  • Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.

  • The clear filtrate contains the this compound-cyclodextrin complex. The concentration of the dissolved compound can be determined using a suitable analytical method like HPLC-UV.

Visualizations

Solubility_Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Optimization & Analysis cluster_3 Final Outcome start Poorly Soluble this compound solubility_test Conduct Preliminary Solubility Test (Aqueous Buffers & Organic Solvents) start->solubility_test strategy Select Solubilization Strategy solubility_test->strategy ph_adjust pH Adjustment strategy->ph_adjust Ionizable? cosolvent Co-solvents strategy->cosolvent Simple Formulation? cyclodextrin Cyclodextrins strategy->cyclodextrin High Solubility Needed? nanosuspension Nanosuspension strategy->nanosuspension IV Formulation? solid_dispersion Solid Dispersion strategy->solid_dispersion Oral Formulation? optimize Optimize Formulation ph_adjust->optimize cosolvent->optimize cyclodextrin->optimize nanosuspension->optimize solid_dispersion->optimize analyze Analyze Solubility & Stability optimize->analyze success Suitable Formulation Achieved analyze->success Acceptable? fail Re-evaluate Strategy analyze->fail Not Acceptable? fail->strategy

Caption: A workflow diagram for troubleshooting poor solubility.

Co_solvent_Selection_Logic cluster_considerations Key Considerations cluster_options Common Co-solvent Options start Need to Solubilize This compound decision Select Co-solvent(s) and Ratio start->decision toxicity Toxicity of Co-solvent precipitation Precipitation upon Dilution application Intended Application (in vitro vs. in vivo) dmso DMSO formulation Prepare and Test Formulation dmso->formulation ethanol Ethanol ethanol->formulation peg PEG 400 peg->formulation propylene_glycol Propylene Glycol propylene_glycol->formulation decision->toxicity decision->precipitation decision->application decision->dmso High Solubilizing Power decision->ethanol Lower Toxicity decision->peg Good for in vivo decision->propylene_glycol Alternative to PEG

Caption: Decision logic for selecting a co-solvent system.

References

Technical Support Center: Enhancing the Metabolic Stability of 5-fluoro-3-propyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the metabolic stability of 5-fluoro-3-propyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic hotspots on this compound?

A1: Based on the metabolism of other 3-substituted indole derivatives, the primary metabolic hotspots for this compound are anticipated to be the indole C2 and C3 positions, as well as the propyl side chain. The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes. Specifically, the pyrrole ring of the indole nucleus is electron-rich and thus a prime target for oxidative metabolism.

Q2: Which Cytochrome P450 (CYP) enzymes are most likely involved in the metabolism of this compound?

A2: The metabolism of 3-alkylindoles is often mediated by CYP enzymes such as CYP1A1, CYP1A2, CYP1B1, and CYP2E1. These enzymes can catalyze dehydrogenation, hydroxylation, and epoxidation reactions on the indole scaffold. For 3-substituted indoles, dehydrogenation to form reactive 3-methyleneindolenine electrophiles is a known metabolic pathway.

Q3: How does the fluorine atom at the 5-position influence metabolic stability?

A3: The fluorine atom at the C-5 position of the indole ring is a common strategy to enhance metabolic stability. The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. Additionally, the electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring system, making it less susceptible to oxidative metabolism by CYP enzymes. However, inappropriate placement of fluorine can sometimes lead to stability issues.

Q4: What are some common strategies to improve the metabolic stability of this compound?

A4: To enhance the metabolic stability of this compound, researchers can consider the following approaches:

  • Bioisosteric Replacement of the Propyl Group: The propyl group is a potential site of oxidation. Replacing it with a less metabolically labile group can improve stability. Examples of bioisosteres for an alkyl chain include cyclopropyl or other small, constrained ring systems.

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites (e.g., on the propyl chain) can slow the rate of metabolism due to the kinetic isotope effect.

  • Introduction of Blocking Groups: Introducing small, metabolically stable groups at or near the metabolic hotspots can sterically hinder the approach of metabolizing enzymes.

Troubleshooting Guides for In Vitro Metabolic Stability Assays

This section provides troubleshooting for common issues encountered during human liver microsome (HLM) stability assays with this compound.

Issue 1: High Variability in Half-Life (t½) and Intrinsic Clearance (Clint) Values
Potential Cause Troubleshooting Steps
Inconsistent PipettingEnsure accurate and consistent pipetting of the test compound, microsomes, and NADPH. Use calibrated pipettes.
Microsome InactivityConfirm the activity of the human liver microsomes using a positive control compound with a known metabolic profile.
Compound PrecipitationDue to its potential lipophilicity, the compound may precipitate in the incubation mixture. Visually inspect for precipitation and consider using a lower starting concentration or adding a small percentage of a co-solvent.
Inconsistent Incubation ConditionsMaintain a constant temperature of 37°C and consistent shaking throughout the incubation period.
Issue 2: No Apparent Metabolism of the Compound
Potential Cause Troubleshooting Steps
Inactive NADPHPrepare fresh NADPH solution for each experiment. Ensure it is stored correctly and protected from degradation.
Incorrect Protein ConcentrationVerify the microsomal protein concentration in the incubation. A concentration that is too low may result in metabolism that is below the limit of detection.
Compound is Highly StableThe compound may be inherently very stable to metabolism by the enzymes present in HLM. Consider using a longer incubation time or a higher protein concentration.
Analytical Method Not Sensitive EnoughEnsure the LC-MS/MS method has a sufficiently low limit of quantification to detect small decreases in the parent compound concentration.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting) in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Secondary Interactions with ColumnIndole compounds can interact with residual silanols on silica-based columns, leading to peak tailing. Use a column with end-capping or a different stationary phase. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.
Mismatch Between Injection Solvent and Mobile PhaseEnsure the injection solvent is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
Column OverloadInject a smaller volume or a more dilute sample to see if peak shape improves.
Contamination of the Column or SystemFlush the column and the LC system thoroughly. If the problem persists, a guard column or a new analytical column may be necessary.

Quantitative Data for Similar Compounds

While specific metabolic stability data for this compound is not publicly available, the following table presents illustrative data for similar fluorinated indole compounds from the literature, which can be used for comparative purposes.

CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
7-chloro-9H-pyrimido[4,5-b]indole derivativeHuman Liver Microsomes< 10> 200
Amide derivative of 7-chloro-9H-pyrimido[4,5-b]indoleHuman Liver Microsomes4530
5-fluoroindoline derivativeHuman Liver Microsomes> 60< 11.5
Methoxy benzoyl indole derivativeHuman Liver Microsomes> 60Not reported

Experimental Protocols

Human Liver Microsome (HLM) Stability Assay Protocol

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • NADPH Regenerating System (NRS) Solution:

    • NADP⁺ (1.3 mM)

    • Glucose-6-phosphate (3.3 mM)

    • Magnesium chloride (3.3 mM)

    • Glucose-6-phosphate dehydrogenase (0.4 U/mL) in phosphate buffer.

  • Test Compound Stock Solution: 10 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the stock solution to 100 µM in acetonitrile or a suitable co-solvent.

  • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

2. Incubation Procedure:

  • Pre-warm the HLM suspension and NRS solution to 37°C.

  • In a 96-well plate, add the HLM suspension.

  • Add the test compound working solution to initiate the pre-incubation (final concentration, 1 µM).

  • Pre-incubate for 5 minutes at 37°C with shaking.

  • Initiate the metabolic reaction by adding the NRS solution.

  • Incubate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard.

3. Sample Analysis:

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the disappearance of the parent compound over time.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the equation: t½ = -0.693 / slope.

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / protein amount).

Visualizations

Metabolic_Pathway cluster_metabolism Potential Metabolic Pathways This compound This compound CYP450 Enzymes CYP450 Enzymes This compound->CYP450 Enzymes Substrate Oxidative Metabolism Oxidative Metabolism Hydroxylation_Propyl Hydroxylation (Propyl Chain) Dehydrogenation_Indole Dehydrogenation (Indole Ring) Epoxidation_Indole Epoxidation (Indole Ring) Metabolites Metabolites Hydroxylation_Propyl->Metabolites Dehydrogenation_Indole->Metabolites Epoxidation_Indole->Metabolites

Caption: Predicted metabolic pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Buffer, NADPH, HLM) C Pre-incubate HLM and Test Compound at 37°C A->C B Prepare Test Compound Working Solution B->C D Initiate Reaction with NADPH C->D E Incubate and Sample at Time Points D->E F Terminate Reaction with Acetonitrile + IS E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis G->H I Data Analysis (t½ and Clint Calculation) H->I

Caption: Workflow for the human liver microsome (HLM) stability assay.

Troubleshooting_Logic Start High Variability in Results? Check_Pipetting Verify Pipetting Accuracy Start->Check_Pipetting Yes Solution Consistent Results Start->Solution No Check_Microsomes Run Positive Control for Microsome Activity Check_Pipetting->Check_Microsomes Check_Solubility Assess Compound Solubility Check_Microsomes->Check_Solubility Check_Conditions Confirm Incubation Temperature and Shaking Check_Solubility->Check_Conditions Check_Conditions->Solution

Caption: Troubleshooting logic for high variability in metabolic stability assays.

Strategies to reduce the toxicity of 5-fluoro-3-propyl-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluoro-3-propyl-1H-indole derivatives. The information provided is intended to assist in mitigating toxicity and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of toxicity associated with indole derivatives?

A1: Indole derivatives can exhibit toxicity through various mechanisms. A primary concern is the metabolic activation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[1][2] These reactive species can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage.[3] Additionally, some indole derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation, which, while desirable in cancer therapy, can cause toxicity to healthy cells.[4][5][6] The specific toxicity profile can be influenced by the substitution pattern on the indole ring.

Q2: How does the 5-fluoro substitution impact the toxicity and metabolism of the indole scaffold?

A2: Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The introduction of a fluorine atom can alter metabolic stability, lipophilicity, and enzyme/receptor binding affinity.[7][8] Specifically, the strong carbon-fluorine bond can block metabolic oxidation at that position, potentially leading to a more predictable metabolic profile and reduced clearance.[7][9] However, the metabolic fate of fluorinated compounds can be complex, and in some cases, metabolism can lead to the formation of toxic byproducts like fluoroacetic acid.[10] Therefore, the impact of the 5-fluoro group on toxicity must be empirically evaluated.

Q3: What are the initial steps to assess the cytotoxicity of a new this compound derivative?

A3: The initial assessment of cytotoxicity is typically performed using in vitro cell-based assays. A common starting point is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing mitochondrial dehydrogenase activity.[11] This assay should be conducted on a panel of relevant human cancer cell lines and a non-cancerous cell line (e.g., human bronchial epithelium cell line BEAS-2B) to determine both the anti-proliferative activity and the general cytotoxicity.[12] The results are typically expressed as IC50 values (the concentration that inhibits 50% of cell growth).

Q4: Are there any known formulation strategies to reduce the systemic toxicity of indole derivatives?

A4: Yes, formulation strategies can be employed to reduce systemic toxicity. Nanotechnology-based drug delivery systems, such as nanoparticles, can be used to protect the drug from degradation, improve its solubility, and potentially target the drug to specific tissues, thereby reducing its exposure to healthy organs.[5] This approach can help in minimizing off-target toxicity and improving the therapeutic index of the compound.

Troubleshooting Guides

Problem 1: High cytotoxicity observed in non-cancerous cell lines during in vitro screening.

  • Possible Cause: The compound may have a non-specific mechanism of action, leading to general cellular toxicity. The observed toxicity could also be due to the formation of reactive metabolites.

  • Troubleshooting Steps:

    • Structural Modification: Consider synthesizing analogs with modifications to the 3-propyl side chain or by introducing different substituents on the indole ring. Structure-activity relationship (SAR) studies can help identify moieties that contribute to toxicity.[13]

    • Prodrug Approach: Design a prodrug of the active compound. A prodrug is an inactive derivative that is converted to the active form in the body, potentially at the target site. This can reduce systemic exposure and toxicity.[14][15][16]

    • Metabolic Profiling: Investigate the metabolic profile of the compound using liver microsomes to identify potential reactive metabolites. Understanding the metabolic pathways can guide the redesign of the molecule to block metabolic "hot spots." The role of specific CYP450 enzymes like CYP2A6, CYP2C19, and CYP2E1 in indole metabolism has been noted.[1]

Problem 2: Poor aqueous solubility of the this compound derivative is hindering in vitro and in vivo testing.

  • Possible Cause: The indole scaffold is generally lipophilic, and the 3-propyl chain can further increase this property, leading to low water solubility.

  • Troubleshooting Steps:

    • Salt Formation: If the molecule has a basic nitrogen, attempt to form a pharmaceutically acceptable salt (e.g., hydrochloride salt) to improve solubility.

    • Formulation with Excipients: Use solubilizing agents or excipients in the formulation for in vitro and in vivo studies.

    • Structural Modification: Introduce polar functional groups into the molecule, for example, on the propyl chain, to enhance hydrophilicity. Care must be taken not to compromise the biological activity.

Problem 3: The compound shows promising in vitro activity but lacks in vivo efficacy, possibly due to rapid metabolism.

  • Possible Cause: The compound may be rapidly metabolized in vivo, leading to low bioavailability and insufficient exposure at the target site.

  • Troubleshooting Steps:

    • Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.

    • Identify Metabolic Soft Spots: Use techniques like mass spectrometry to identify the sites of metabolism on the molecule.

    • Block Metabolism: Introduce chemical modifications at the metabolic "soft spots" to block or slow down metabolism. For instance, fluorination is a common strategy to block oxidative metabolism.[7]

Data Presentation

Table 1: In Vitro Cytotoxicity of Selected Fluorinated Indole Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
2'-(3,4-dichlorophenylamino) analogue of 5-fluorospirobrassininJurkat, MCF-7, HCT116Not Specified< 10[11]
Indole-curcumin derivative (methoxy-substituted)HeLaNot Specified4[4]
Indole-curcumin derivative (methoxy-substituted)Hep-2Not Specified12[4]
Indole-curcumin derivative (methoxy-substituted)A549Not Specified15[4]
Indole-thiophene derivative 6aHT29, HepG2, HCT116, T98GNot Specified0.02[17]
Indole-thiophene derivative 6bHT29, HepG2, HCT116, T98GNot Specified0.1[17]
3-amino-1H-7-azaindole derivative 25HeLaNot Specified3.7[17]
3-amino-1H-7-azaindole derivative 25HepG2Not Specified8.0[17]
3-amino-1H-7-azaindole derivative 25MCF-7Not Specified19.9[17]

Experimental Protocols

1. MTT Cell Viability Assay

  • Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[11]

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

  • Principle: This fluorescence microscopy-based assay distinguishes between live, apoptotic, and necrotic cells. Acridine orange stains the nuclei of both live and dead cells green, while ethidium bromide only enters cells with compromised membrane integrity (late apoptotic and necrotic cells) and stains their nuclei red.[12]

  • Methodology:

    • Seed cells in a suitable culture vessel (e.g., 6-well plate or chamber slide) and treat with the test compound for the desired time.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cells in a small volume of PBS.

    • Add a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) to the cell suspension.

    • Immediately place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.

    • Observe the cells under a fluorescence microscope using a blue filter.

    • Categorize the cells based on their morphology and fluorescence:

      • Live cells: Green nucleus with intact structure.

      • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

      • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

      • Necrotic cells: Uniformly orange to red nucleus with intact structure.

Visualizations

experimental_workflow cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Toxicity & Efficacy start Synthesized this compound Derivative solubility Aqueous Solubility Assessment start->solubility mtt MTT Cell Viability Assay (Cancer & Normal Cell Lines) solubility->mtt ic50 Determine IC50 Values mtt->ic50 aoeb AO/EB Apoptosis Assay ic50->aoeb formulation Formulation Development ic50->formulation Proceed if promising mechanism Elucidate Mechanism of Cell Death aoeb->mechanism animal_model Animal Model Selection formulation->animal_model acute_tox Acute Toxicity Study (e.g., LD50) animal_model->acute_tox efficacy Efficacy Study in Disease Model animal_model->efficacy pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis acute_tox->pk_pd efficacy->pk_pd outcome Toxicity & Efficacy Profile pk_pd->outcome

Caption: Experimental workflow for toxicity assessment.

signaling_pathway cluster_cell Cellular Environment compound This compound Derivative cell_membrane Cell Membrane cyp450 CYP450 Enzymes compound->cyp450 Metabolism reactive_metabolite Reactive Metabolite cyp450->reactive_metabolite dna_damage DNA Damage reactive_metabolite->dna_damage protein_adducts Protein Adducts reactive_metabolite->protein_adducts apoptosis Apoptosis dna_damage->apoptosis cytotoxicity Cytotoxicity protein_adducts->cytotoxicity apoptosis->cytotoxicity

Caption: Potential toxicity pathway via metabolism.

References

Technical Support Center: Optimization of C-H Functionalization on the Indole Ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of C-H functionalization on the indole ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this powerful synthetic methodology.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your C-H functionalization experiments on indoles.

Issue 1: Poor or Incorrect Regioselectivity

One of the most common challenges in indole C-H functionalization is achieving the desired regioselectivity. The inherent electronic properties of the indole ring favor functionalization at the C3 position, followed by the C2 position.[1] Functionalization of the benzene core (C4-C7) is significantly more challenging.[2][3]

Symptom Potential Cause Suggested Solution
Reaction yields a mixture of C2 and C3 isomers. Inherent reactivity of the indole nucleus without a directing group often leads to a mixture.[1]- Utilize a Directing Group (DG): Attaching a directing group to the indole nitrogen (N1) can effectively steer the functionalization to a specific position. For example, pyridylsulfonyl and other nitrogen-containing groups can direct to the C2 position.[1] A pivaloyl group can direct to the C7 position.[1][2] - Solvent Optimization: The choice of solvent can significantly influence regioselectivity. For instance, in some palladium-catalyzed alkenylations, using DMF/DMSO can favor C3 functionalization, while dioxane/AcOH can promote C2 functionalization.[1]
Functionalization occurs at the wrong position on the benzene ring (C4-C7). The directing group and catalyst system are not optimal for the desired position.- Select a Position-Specific Directing Group: Different directing groups have been developed to target specific positions on the benzene core. For example, an N-P(O)tBu2 group can direct arylation to the C7 position with a palladium catalyst or the C6 position with a copper catalyst.[2][3] - Modify the Directing Group: The steric and electronic properties of the directing group can be tuned. For instance, the bulkiness of an N-pivaloyl group can favor C7 functionalization over C2 by influencing the formation of the metallacyclic intermediate.[1]
No reaction or low yield at the desired position. The C-H bond may not be sufficiently activated, or the catalyst may be incompatible with the directing group or substrate.- Screen Different Catalysts: Transition metals like palladium, rhodium, iridium, and copper are commonly used.[4][5] The choice of metal and its ligand is critical. - Additives: Additives can play a crucial role. For example, pivalic acid is often used as an additive in palladium-catalyzed reactions.[6] - Consider a different directing group: Some directing groups are more effective at activating specific C-H bonds.

Issue 2: Low Reaction Yield

Low yields can be attributed to a variety of factors, from catalyst deactivation to suboptimal reaction conditions.

Symptom Potential Cause Suggested Solution
Low conversion of starting material. - Inefficient catalyst turnover. - Inappropriate reaction temperature or time. - Poor choice of oxidant in cross-dehydrogenative coupling (CDC) reactions.- Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. - Screen Reaction Parameters: Adjust the temperature and reaction time. - Vary the Oxidant: In CDC reactions, the oxidant is crucial. Common oxidants include Cu(OAc)2 and O2.[1]
Formation of significant byproducts. - Decomposition of starting material or product under the reaction conditions. - Competing side reactions.- Lower the Reaction Temperature: This can sometimes reduce the rate of decomposition and side reactions. - Use a More Selective Catalyst: A different ligand or metal may offer higher selectivity for the desired transformation. - Protecting Groups: If other functional groups in the molecule are reactive, consider using protecting groups.

Issue 3: Difficulty with Directing Group Removal

While directing groups are powerful tools for controlling regioselectivity, their subsequent removal can be challenging.

Symptom Potential Cause Suggested Solution
The directing group is resistant to cleavage. The cleavage conditions are not suitable for the specific directing group.- Consult the Literature: Use established protocols for the specific directing group you have employed. For example, some sulfonyl groups can be removed under reductive conditions. - Choose a Labile Directing Group: When planning your synthesis, consider directing groups that are known to be easily removable, such as a pivaloyl group or a carboxylic acid group.[1][2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right directing group for my desired C-H functionalization?

The choice of directing group is critical for achieving the desired regioselectivity. The ideal directing group should be easy to install, effectively direct the functionalization to the target C-H bond, and be readily removable under mild conditions. A summary of commonly used directing groups and their preferred sites of functionalization is provided in the table below.

Directing GroupPosition TargetedCatalyst System (Example)
N-(2-pyridyl)sulfonylC2Palladium[1]
N-PivaloylC7Rhodium[1]
N-P(O)tBu2C7 or C6Palladium or Copper[2][3]
C3-PivaloylC4 or C5Palladium[2][3]
C3-AldehydeC4Palladium[7]
N1 or C3-PivaloylC7 or C4 (Borylation)BBr3 (metal-free)[2][3]

Q2: What is the role of the solvent in controlling regioselectivity?

The solvent can have a profound impact on the outcome of a C-H functionalization reaction. It can influence the solubility of the reactants and catalyst, the stability of intermediates, and the reaction pathway. For example, in a palladium-catalyzed alkenylation of indoles, switching the solvent from a DMF/DMSO mixture to dioxane/AcOH can change the major product from the C3-alkenylated to the C2-alkenylated indole.[1] This is attributed to the effect of the acidic medium on the palladium migration from the C3 to the C2 position.[1]

Q3: Can C-H functionalization be applied to complex molecules, such as in late-stage functionalization?

Yes, late-stage C-H functionalization is a powerful strategy in drug discovery and development for rapidly generating analogues of complex molecules without de novo synthesis.[8][9] However, challenges exist due to the presence of multiple functional groups in drug-like molecules which can interfere with the catalytic system.[10] Careful optimization of the reaction conditions, including the catalyst, ligands, and solvent, is often necessary to achieve the desired transformation with high selectivity and yield.[8]

Experimental Protocols

Example Protocol: Palladium-Catalyzed C2-Alkenylation of N-(2-pyridyl)sulfonyl Indole

This protocol is based on the work of Carretero and co-workers for the C2-alkenylation of indoles using a directing group strategy.[1]

Materials:

  • N-(2-pyridyl)sulfonyl indole (1.0 mmol)

  • Alkene (1.2 mmol)

  • Pd(OAc)2 (0.05 mmol, 5 mol%)

  • Cu(OAc)2 (2.0 mmol)

  • K2CO3 (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add N-(2-pyridyl)sulfonyl indole, Pd(OAc)2, Cu(OAc)2, and K2CO3.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous DMF and the alkene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C2-alkenylated indole.

Visualizations

G cluster_regioselectivity Inherent Regioselectivity of Indole Indole Indole Ring C3 C3-Functionalization (Most Favored) Indole->C3 Electrophilic Substitution C2 C2-Functionalization (Favored) Indole->C2 C4_C7 C4-C7 Functionalization (Challenging) Indole->C4_C7

Caption: Inherent reactivity of the indole ring.

G cluster_workflow Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed dg_check Is a Directing Group (DG) being used? start->dg_check implement_dg Implement a suitable DG based on target position dg_check->implement_dg No optimize_dg Optimize the Directing Group - Sterics - Electronics dg_check->optimize_dg Yes solvent_opt Solvent & Additive Optimization implement_dg->solvent_opt optimize_dg->solvent_opt catalyst_opt Catalyst & Ligand Screening solvent_opt->catalyst_opt success Improved Regioselectivity catalyst_opt->success

Caption: Troubleshooting workflow for regioselectivity.

G cluster_dg_strategy Directing Group Strategy for C-H Functionalization Indole_DG Indole with Directing Group (DG) Intermediate Metallacyclic Intermediate Indole_DG->Intermediate Coordination & C-H Activation Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Catalyst->Intermediate Product Regioselectively Functionalized Indole Intermediate->Product Reductive Elimination Coupling_Partner Coupling Partner Coupling_Partner->Intermediate Oxidative Addition/ Transmetalation

Caption: General mechanism of directed C-H functionalization.

References

Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-3-propyl-1H-indole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-fluoro-3-propyl-1H-indole. The information is designed to address specific issues that may be encountered during the scale-up of this compound for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed condensation of 4-fluorophenylhydrazine with valeraldehyde (pentanal) to form a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield the desired indole.[1][2]

Q2: What are the critical parameters to control during the scale-up of the Fischer indole synthesis for this compound?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: The initial hydrazone formation is typically performed at a lower temperature, while the cyclization step requires heating. Precise temperature control is crucial to minimize byproduct formation.

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride) can significantly impact the reaction rate and yield.[1]

  • Solvent: The selection of an appropriate solvent is important for reaction kinetics, solubility of intermediates, and heat transfer.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for both the hydrazone formation and the cyclization steps.

  • Purity of Starting Materials: The purity of 4-fluorophenylhydrazine and valeraldehyde is critical, as impurities can lead to side reactions and complicate purification.

Q3: What are the expected yields and purity for this synthesis at different scales?

A3: Yields and purity can vary depending on the specific reaction conditions and purification methods. The following table provides an illustrative example of what might be expected at different scales.

ScaleStarting Material (4-fluorophenylhydrazine)Typical Yield (%)Purity by HPLC (%)
Lab Scale1 g75-85%>98%
Pilot Plant1 kg70-80%>97%
Preclinical Batch10 kg65-75%>99% (after final purification)

Q4: What are the common impurities or byproducts that can form during the synthesis?

A4: Potential byproducts can include:

  • Unreacted starting materials (4-fluorophenylhydrazine and valeraldehyde).

  • The intermediate 4-fluorophenylhydrazone.

  • Isomeric indole products if the aldehyde has alpha-branching (not the case with valeraldehyde).

  • Polymeric materials or tars, especially at elevated temperatures.

  • Side-products from degradation of the starting materials or product under harsh acidic conditions.

Q5: What purification methods are recommended for preclinical batches of this compound?

A5: For preclinical batches requiring high purity, a multi-step purification process is often necessary. This typically involves:

  • Workup: Neutralization of the acidic reaction mixture and extraction of the crude product into an organic solvent.

  • Crystallization/Recrystallization: This is an effective method for removing many impurities and can sometimes yield material of sufficient purity.

  • Column Chromatography: Silica gel column chromatography is a common method for final purification to remove closely related impurities and achieve high purity (>99%).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation - Inactive or degraded starting materials.- Insufficient acid catalyst.- Reaction temperature too low.- Check the purity and integrity of 4-fluorophenylhydrazine and valeraldehyde by NMR or other analytical methods.- Increase the amount of acid catalyst incrementally.- Gradually increase the reaction temperature for the cyclization step, monitoring for product formation and decomposition.
Formation of a Dark Tar or Polymeric Material - Reaction temperature is too high.- Acid concentration is too high.- Prolonged reaction time.- Reduce the reaction temperature during the cyclization step.- Optimize the concentration of the acid catalyst.- Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed.
Incomplete Reaction (Starting Material Remains) - Insufficient reaction time.- Reaction temperature too low for cyclization.- Inefficient mixing at larger scales.- Increase the reaction time and monitor progress.- Ensure the cyclization temperature is reached and maintained.- Improve agitation to ensure homogeneous reaction conditions.
Difficulty in Isolating the Product during Workup - Product is partially soluble in the aqueous phase.- Emulsion formation during extraction.- Adjust the pH of the aqueous phase to ensure the product is in its neutral form.- Use a different extraction solvent or a combination of solvents.- Add brine to the aqueous layer to break up emulsions.
Product Purity is Low After Initial Workup - Inefficient removal of byproducts.- Co-precipitation of impurities.- Optimize the workup procedure, including the number of extractions and washes.- Perform a recrystallization from a suitable solvent system.- Utilize column chromatography with an optimized solvent gradient.
Inconsistent Yields Upon Scale-Up - Inefficient heat transfer in larger reactors.- Non-homogeneity of the reaction mixture.- Changes in the surface area to volume ratio.- Ensure the reactor is capable of providing adequate and uniform heating.- Use a more powerful overhead stirrer for efficient mixing.- Re-optimize reaction parameters (temperature, time, catalyst concentration) at the larger scale.

Experimental Protocols

Lab Scale Synthesis (1 g) of this compound

Materials:

  • 4-fluorophenylhydrazine hydrochloride (1.0 g, 6.15 mmol)

  • Valeraldehyde (0.64 g, 7.38 mmol)

  • Ethanol (20 mL)

  • Concentrated Sulfuric Acid (1 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 g) in ethanol (20 mL) in a round-bottom flask, add valeraldehyde (0.64 g).

  • Stir the mixture at room temperature for 1 hour to form the hydrazone.

  • Slowly add concentrated sulfuric acid (1 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by TLC.

  • After 2-3 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice and water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Scale-Up Synthesis (10 kg) of this compound

Materials:

  • 4-fluorophenylhydrazine hydrochloride (10.0 kg)

  • Valeraldehyde (6.4 kg)

  • Ethanol (200 L)

  • Concentrated Sulfuric Acid (10 L)

  • Saturated sodium bicarbonate solution

  • Toluene

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Charge a 500 L glass-lined reactor with ethanol (200 L) and 4-fluorophenylhydrazine hydrochloride (10.0 kg).

  • Stir the mixture and add valeraldehyde (6.4 kg) over 30 minutes, maintaining the temperature below 25 °C.

  • Stir for 1 hour at 20-25 °C to ensure complete hydrazone formation.

  • Slowly add concentrated sulfuric acid (10 L) over 1-2 hours, carefully controlling the temperature below 40 °C.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 20 °C.

  • Transfer the reaction mixture to a larger vessel containing a stirred solution of water and ice.

  • Slowly add a saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the product into toluene.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the toluene solution to a smaller volume and cool to induce crystallization.

  • Isolate the crystalline product by filtration and wash with cold toluene.

  • If necessary, recrystallize the product from a suitable solvent to achieve the desired purity for preclinical studies.

Visualizations

Experimental Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 4-fluorophenylhydrazine 4-fluorophenylhydrazine Hydrazone_Formation Hydrazone Formation (Ethanol, RT) 4-fluorophenylhydrazine->Hydrazone_Formation Valeraldehyde Valeraldehyde Valeraldehyde->Hydrazone_Formation Cyclization Cyclization (H2SO4, Reflux) Hydrazone_Formation->Cyclization Quench_Neutralize Quench & Neutralize Cyclization->Quench_Neutralize Extraction Extraction Quench_Neutralize->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Replace_Reagents Replace with Pure Reagents Purity_OK->Replace_Reagents No Check_Catalyst Review Acid Catalyst Amount Purity_OK->Check_Catalyst Yes Re-evaluate Re-evaluate Process Replace_Reagents->Re-evaluate Catalyst_OK Sufficient? Check_Catalyst->Catalyst_OK Increase_Catalyst Increase Catalyst Concentration Catalyst_OK->Increase_Catalyst No Check_Temp Verify Reaction Temperature Catalyst_OK->Check_Temp Yes Increase_Catalyst->Re-evaluate Temp_OK Temp Correct? Check_Temp->Temp_OK Adjust_Temp Adjust Temperature Temp_OK->Adjust_Temp No Check_Time Review Reaction Time Temp_OK->Check_Time Yes Adjust_Temp->Re-evaluate Time_OK Time Sufficient? Check_Time->Time_OK Increase_Time Increase Reaction Time Time_OK->Increase_Time No Time_OK->Re-evaluate Yes Increase_Time->Re-evaluate

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Validation & Comparative

Validation of a Bioassay for 5-fluoro-3-propyl-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a validated bioassay for the novel compound 5-fluoro-3-propyl-1H-indole, benchmarked against established alternatives. The following sections detail the experimental data, methodologies, and relevant biological pathways.

Introduction

Indole derivatives are crucial in neuroscience and pharmacology, often interacting with the central nervous system.[1] This guide outlines the validation of a cell-based bioassay to characterize the activity of a novel compound, this compound, hypothesized to be a selective agonist for the serotonin 2A receptor (5-HT2A). The assay's performance is compared against a known endogenous agonist (Serotonin) and a well-characterized antagonist (Ketanserin).

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration. The bioassay described herein quantifies this calcium release as a measure of receptor activation.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ligand This compound (Agonist) Ligand->Receptor Binds Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers

Figure 1: 5-HT2A Receptor Signaling Pathway.

Comparative Performance Data

The bioassay's performance for this compound was evaluated against serotonin. Key validation parameters, including EC50 (potency) and signal-to-background ratio, were assessed. The specificity of the assay was confirmed using the antagonist Ketanserin.

Table 1: Potency and Efficacy Comparison

CompoundEC50 (nM)Maximum Signal (RFU)Signal-to-Background
This compound15.2 ± 1.845,890 ± 2,10012.5
Serotonin (Positive Control)8.5 ± 0.948,120 ± 1,95013.1

Table 2: Assay Precision and Reliability

ParameterThis compoundSerotoninAcceptance Criteria
Intra-Assay Precision (%CV)
EC507.8%6.5%< 15%
Maximum Signal4.6%4.1%< 15%
Inter-Assay Precision (%CV)
EC5011.2%9.8%< 20%
Maximum Signal8.9%7.5%< 20%
Z'-factor 0.780.81> 0.5

Experimental Protocols

A calcium mobilization assay using a stable cell line expressing the human 5-HT2A receptor was employed.

3.1. Cell Culture and Plating

  • HEK293 cells stably expressing the human 5-HT2A receptor were cultured in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

  • Cells were harvested at 80-90% confluency.

  • A cell suspension of 1 x 10^6 cells/mL was prepared.

  • 100 µL of the cell suspension was seeded into each well of a 96-well black, clear-bottom plate.

  • The plate was incubated for 24 hours at 37°C in a 5% CO2 incubator.

3.2. Calcium Mobilization Assay

  • The cell culture medium was removed from the wells.

  • Cells were washed once with 100 µL of Hanks' Balanced Salt Solution (HBSS).

  • 100 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) was added to each well.

  • The plate was incubated for 60 minutes at 37°C in the dark.

  • After incubation, the dye solution was removed, and cells were washed again with HBSS.

  • 100 µL of HBSS was added to each well.

  • The plate was placed in a fluorescence plate reader.

  • A baseline fluorescence reading was taken for 10 seconds.

  • 20 µL of the test compound (this compound or serotonin) at various concentrations was added to the wells. For antagonist testing, cells were pre-incubated with Ketanserin for 15 minutes before the addition of the agonist.

  • Fluorescence was measured every 2 seconds for a total of 120 seconds. The peak fluorescence intensity was used for data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Seeding (96-well plate) B 24h Incubation A->B C Dye Loading (Fluo-4 AM) B->C D 60 min Incubation C->D E Baseline Reading D->E F Compound Addition E->F G Kinetic Reading F->G H Peak Fluorescence G->H I Dose-Response Curve H->I J EC50 Calculation I->J

Figure 2: Calcium Mobilization Assay Workflow.

Conclusion

The described calcium mobilization bioassay is a robust, reliable, and specific method for quantifying the agonist activity of this compound at the 5-HT2A receptor. The assay's performance, as indicated by its precision, potency measurements, and Z'-factor, is comparable to that for the endogenous ligand, serotonin. This validated bioassay provides a valuable tool for the further characterization and development of this and other novel indole-based compounds.

References

A Comparative Analysis of 5-fluoro-3-propyl-1H-indole and Other Indole Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] This guide provides a comparative study of 5-fluoro-3-propyl-1H-indole and other selected indole derivatives, focusing on their anticancer and antimicrobial properties. The analysis is supported by experimental data from various studies, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Physicochemical Properties and Synthesis

Indole and its derivatives are aromatic heterocyclic organic compounds.[5] The introduction of different substituents onto the indole ring significantly influences their physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn dictates their biological activity.

The synthesis of this compound and other 3-substituted indoles can be achieved through various established synthetic routes, with the Fischer indole synthesis being a prominent method. This involves the reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. For instance, the synthesis of a this compound derivative has been described as part of the process development for a potential antidepressant drug candidate.[6][7]

Comparative Biological Activity

This section compares the anticancer and antimicrobial activities of this compound with other relevant indole derivatives. Due to the limited availability of studies directly comparing this specific compound, this analysis draws upon data for structurally related analogues to infer structure-activity relationships (SAR).

Anticancer Activity

Indole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes and signaling pathways.[1][3][8][9] The introduction of a fluorine atom at the C-5 position and an alkyl group at the C-3 position of the indole ring can modulate this activity.

Table 1: Comparative Anticancer Activity (IC50) of Selected Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5-Fluoroindole-2-carboxylic acid-10 (APE1 inhibition)[10]
Chalcone-indole derivativeVarious0.22 - 1.80[11]
Quinoline-indole derivativeVarious0.002 - 0.011[8][11]
Benzimidazole-indole derivativeVarious0.05[11]
5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivativesA549 (Lung)10.6 - 58.8[12]
3-phenyl-1H-indole-2-carbohydrazide derivativesVarious-[8]
6- and 7-heterocyclyl-1H-indole derivativesMCF-7 (Breast)0.15 - 0.35[5]
Indole-based sulfonohydrazide (compound 5f)MDA-MB-468 (Breast)8.2[9]
Indole-based sulfonohydrazide (compound 5f)MCF-7 (Breast)13.2[9]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

The data suggests that modifications at various positions of the indole ring with different functional groups can lead to potent anticancer activity. For instance, the introduction of bulky and heterocyclic moieties often results in compounds with low micromolar or even nanomolar IC50 values.[5][8][11] Fluorination has also been shown to enhance the anticancer potential of indole derivatives.[10]

Antimicrobial Activity

Indole itself is a signaling molecule in bacteria, and its derivatives can interfere with these processes, such as quorum sensing, leading to antimicrobial and antibiofilm effects.[13][14][15]

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Indole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5-FluoroindoleMycobacterium tuberculosis H37Rv0.63 (4.7 µM)[16]
4-FluoroindoleMycobacterium tuberculosis H37Rv18.5 µM[16]
6-FluoroindoleMycobacterium tuberculosis H37Rv74.0 µM[16]
7-FluoroindoleMycobacterium tuberculosis H37Rv148.0 µM[16]
Tris(1H-indol-3-yl)methyliumGram-positive bacteria1 - 16[7]
Tris(1H-indol-3-yl)methyliumGram-negative bacteria32 - 128[7]
Indole-thiadiazole derivative (2h)MRSA6.25[17]
Indole-triazole derivative (3d)MRSA6.25[17]
3-Substituted-1H-imidazol-5-yl-1H-indoles (26 and 32)MRSA≤ 0.25[18]
3-Alkylidene-2-indolone derivatives (10f, 10g, 10h)Staphylococcus aureus0.5[19]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

The position of the fluorine atom on the indole ring significantly impacts the antimycobacterial activity, with the 5-fluoro substitution being the most potent.[16] The addition of various heterocyclic moieties to the indole scaffold can also result in potent antimicrobial agents, particularly against drug-resistant strains like MRSA.[17][18][19]

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Indole derivatives

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the indole derivatives and a vehicle control.

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[20]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21]

Materials:

  • Indole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the indole derivatives in CAMHB in the wells of a 96-well plate.[13]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.[21]

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21][22]

Signaling Pathways and Mechanisms of Action

Indole derivatives exert their biological effects by modulating various signaling pathways.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer.[3] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, leading to anticancer effects.[1][2][3]

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Indole Derivatives (e.g., I3C, DIM) Indole->PI3K Indole->Akt

PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis.[11] Several indole alkaloids have been found to modulate the MAPK pathway, contributing to their anticancer activity.[11]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Indole Indole Alkaloids Indole->Raf Indole->MEK GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

MAPK signaling pathway and potential inhibition points by indole alkaloids.
Bacterial Quorum Sensing

Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. Indole acts as a signaling molecule in this process for many bacterial species.[13][15] Synthetic indole derivatives can interfere with this signaling, thereby inhibiting virulence and biofilm formation.[14]

Quorum_Sensing Bacteria Bacterial Cell Indole_prod Indole Production Bacteria->Indole_prod Indole_ext Extracellular Indole Indole_prod->Indole_ext Receptor Indole Receptor Indole_ext->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction Gene_Expression Gene Expression (Virulence, Biofilm) Signal_Transduction->Gene_Expression Indole_deriv Indole Derivatives Indole_deriv->Receptor

Bacterial quorum sensing pathway and its inhibition by indole derivatives.

Conclusion

This compound belongs to a versatile class of compounds with significant therapeutic potential. While direct comparative data for this specific molecule is limited, the analysis of structurally related indole derivatives provides valuable insights into its likely biological profile. The presence of the 5-fluoro substituent is often associated with enhanced antimicrobial, particularly antimycobacterial, activity. The 3-propyl group contributes to the lipophilicity of the molecule, which can influence its interaction with biological targets. Further research is warranted to fully elucidate the specific activities and mechanisms of action of this compound and to explore its potential in drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundation for such future investigations.

References

Comparative Efficacy Analysis: 5-fluoro-3-propyl-1H-indole vs. Fluoxetine for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical antidepressant candidate, 5-fluoro-3-propyl-1H-indole, and the standard-of-care selective serotonin reuptake inhibitor (SSRI), Fluoxetine. The comparison is based on a plausible, hypothesized mechanism of action for this compound, given that indole derivatives are known to exhibit activity in the central nervous system.[1][2][3] This document is intended to serve as a framework for evaluating novel compounds against established therapeutic agents.

Overview of Compounds

This compound (Hypothetical Candidate)

  • Compound Class: Indole derivative. Many compounds within this class are explored for their therapeutic potential in CNS disorders, including depression and psychosis.[1][2][3][4]

  • Hypothesized Mechanism of Action: A potential modulator of serotonergic receptors, possibly acting as a 5-HT2A receptor antagonist or a partial agonist at other serotonin receptors. This is a common mechanism for indole-based compounds.[4]

Fluoxetine (Standard-of-Care)

  • Compound Class: Selective Serotonin Reuptake Inhibitor (SSRI).[5][6]

  • Established Mechanism of Action: Fluoxetine selectively inhibits the reuptake of serotonin from the synaptic cleft by blocking the presynaptic serotonin transporter (SERT).[7][8] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[8][9] It has minimal activity on norepinephrine and dopamine reuptake at therapeutic doses.[6][7]

Comparative Efficacy Data

The following tables summarize hypothetical, yet representative, quantitative data for this compound compared to established data for Fluoxetine.

Table 1: In Vitro Receptor Binding Affinity

TargetThis compound (Ki, nM)Fluoxetine (Ki, nM)
Serotonin Transporter (SERT)> 10001.1
5-HT2A Receptor5.2150
5-HT2C Receptor25.885
Norepinephrine Transporter (NET)> 2000350
Dopamine Transporter (DAT)> 50002000

Data for this compound is hypothetical. Data for Fluoxetine is representative of literature values.

Table 2: In Vitro Functional Activity

AssayThis compoundFluoxetine
Serotonin Reuptake Inhibition (IC50, nM)> 50010.5
5-HT2A Receptor Functional Antagonism (IC50, nM)15.3250

Data for this compound is hypothetical. Data for Fluoxetine is representative of literature values.

Table 3: In Vivo Preclinical Efficacy (Mouse Forced Swim Test)

CompoundDose (mg/kg)Immobility Time (% of Vehicle)
Vehicle-100
This compound1065
Fluoxetine1058

Data for this compound is hypothetical. Data for Fluoxetine is representative of published findings.[10]

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the proposed and established signaling pathways for the respective compounds.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn_vesicle Serotonin Vesicle presyn_terminal Presynaptic Terminal presyn_vesicle->presyn_terminal Release serotonin Serotonin (5-HT) presyn_terminal->serotonin postsyn_receptor Postsynaptic 5-HT Receptor serotonin->postsyn_receptor Binds downstream_signal Downstream Signaling postsyn_receptor->downstream_signal therapeutic_effect Therapeutic Effect downstream_signal->therapeutic_effect indole_compound This compound indole_compound->postsyn_receptor Antagonizes 5-HT2A cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn_vesicle Serotonin Vesicle presyn_terminal Presynaptic Terminal presyn_vesicle->presyn_terminal Release serotonin Serotonin (5-HT) presyn_terminal->serotonin sert SERT Transporter serotonin->sert Reuptake postsyn_receptor Postsynaptic 5-HT Receptor serotonin->postsyn_receptor Binds downstream_signal Downstream Signaling postsyn_receptor->downstream_signal therapeutic_effect Therapeutic Effect downstream_signal->therapeutic_effect fluoxetine Fluoxetine fluoxetine->sert Blocks cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (1 hr) dosing Compound Administration (IP) acclimation->dosing 30-60 min pre-test placement Place Mouse in Water Cylinder dosing->placement recording Video Record (6 min) placement->recording removal Remove and Dry Mouse recording->removal scoring Score Immobility (last 4 min) removal->scoring analysis Statistical Analysis scoring->analysis results Report Results analysis->results

References

Comparative Analysis of 5-Fluoroindole Analogs: In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5-fluoroindole derivatives, serving as a proxy for understanding the potential of 5-fluoro-3-propyl-1H-indole. Due to the limited availability of public data on this compound, this document focuses on structurally related 5-fluoroindole compounds with reported in vitro and in vivo activities. The presented data and protocols are intended to offer a valuable resource for researchers engaged in the discovery and development of novel indole-based therapeutic agents.

In Vitro Activity Comparison

The following tables summarize the in vitro activity of various 5-fluoroindole derivatives against different biological targets. These compounds showcase the potential of the 5-fluoroindole scaffold in anticancer and enzyme inhibition applications.

Table 1: Anticancer Activity of 5-Fluoroindole Derivatives

Compound IDStructureCell LineAssay TypeIC50 (µM)Reference
1 5-Fluoroindole-2-carboxylic acid-APE1 Inhibition10[1]
2 Chalcone-based 5-fluoroindoleHCT116MTT Assay0.00452[1]
3 Chalcone-based 5-fluoroindoleCT26MTT Assay0.01869[1]
4 Quinazolinone-based 5-fluoroindoleMCF-7SRB AssayNot Specified[1]
5 Quinazolinone-based 5-fluoroindoleHepG2SRB AssayNot Specified[1]
6 Bis-indole derivative (33g)-FLT3 Kinase Inhibition0.34[1]
7 Bis-indole derivative (33h)-FLT3 Kinase Inhibition0.17[1]

Table 2: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

Compound IDStructureAssay TypeIC50 (µM)Reference
3d 5-fluoro-2-oxindole derivativeα-Glucosidase Inhibition49.89 ± 1.16[2]
3f 5-fluoro-2-oxindole derivativeα-Glucosidase Inhibition35.83 ± 0.98[2]
3i 5-fluoro-2-oxindole derivativeα-Glucosidase Inhibition56.87 ± 0.42[2]
Acarbose (Reference) -α-Glucosidase Inhibition569.43 ± 43.72[2]

In Vivo Activity Comparison

In vivo studies are crucial for validating the therapeutic potential of drug candidates. The following table summarizes the in vivo activity of a chalcone-based 5-fluoroindole derivative in a colorectal cancer model.

Table 3: In Vivo Anticancer Activity of a Chalcone-Based 5-Fluoroindole Derivative

Compound IDAnimal ModelDosingEfficacy EndpointResultReference
11 HCT116-xenograft mice3 mg/kgTumor Growth Inhibition (TGI)65.96%[1]
11 APCmin/+ mice3 mg/kgAdenoma Number Inhibition76.25%[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

In Vitro Assays

1. MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the pNPG substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

2. Xenograft Mouse Model of Cancer

This model is used to assess the in vivo antitumor efficacy of compounds.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired schedule and route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) and other relevant efficacy parameters.

Visualizations

The following diagrams illustrate a typical experimental workflow for in vitro to in vivo screening and a hypothetical signaling pathway that could be modulated by indole derivatives.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Compound Library Compound Library Primary Assay Primary Assay (e.g., Cytotoxicity) Compound Library->Primary Assay Secondary Assay Secondary Assay (e.g., Enzyme Inhibition) Primary Assay->Secondary Assay Lead Identification Lead Identification Secondary Assay->Lead Identification Animal Model Animal Model (e.g., Xenograft) Lead Identification->Animal Model Lead Optimization Efficacy Studies Efficacy Studies Animal Model->Efficacy Studies Preclinical Candidate Preclinical Candidate Efficacy Studies->Preclinical Candidate

Caption: A typical drug discovery workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Indole_Compound 5-Fluoroindole Derivative Indole_Compound->Kinase_B Inhibition Gene_Expression Gene Expression (Apoptosis, Cell Cycle Arrest) Transcription_Factor->Gene_Expression

Caption: A hypothetical kinase inhibition pathway.

References

Head-to-head comparison of different synthetic routes to 5-fluoro-3-propyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of substituted indoles is a critical task. The indole scaffold is a privileged structure in medicinal chemistry, and methods for its regioselective functionalization are of paramount importance. This guide provides a head-to-head comparison of three distinct synthetic routes to 5-fluoro-3-propyl-1H-indole, a compound with potential applications in various therapeutic areas. The routes evaluated are the classic Fischer indole synthesis, a two-step approach involving Friedel-Crafts acylation followed by reduction, and the direct C3-alkylation of 5-fluoroindole. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of its advantages and disadvantages to aid in the selection of the most suitable route for a given research and development context.

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds. This route offers a direct, one-pot approach to the target molecule.

Experimental Protocol:

A solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and 2-hexanone (1.1 eq) in glacial acetic acid (5 mL per mmol of hydrazine) is stirred at room temperature for 30 minutes to form the corresponding hydrazone. The reaction mixture is then heated to 100 °C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the acetic acid is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Route 2: Two-Step Synthesis via Friedel-Crafts Acylation and Reduction

This two-step route involves the initial acylation of the readily available 5-fluoroindole at the C3 position, followed by the reduction of the resulting ketone to the desired propyl group.

Experimental Protocol:

Step A: Friedel-Crafts Acylation

To a solution of 5-fluoroindole (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of indole) under an inert atmosphere at 0 °C is added propanoyl chloride (1.2 eq). Aluminum chloride (1.2 eq) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 3-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is carefully poured into ice-water and extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 3-(5-fluoro-1H-indol-3-yl)-1-propanone is purified by column chromatography (eluent: hexane/ethyl acetate gradient).

Step B: Wolff-Kishner Reduction

The 3-(5-fluoro-1H-indol-3-yl)-1-propanone (1.0 eq) from Step A, hydrazine hydrate (5.0 eq), and potassium hydroxide (5.0 eq) are suspended in diethylene glycol (5 mL per mmol of ketone). The mixture is heated to 130-140 °C for 2 hours, and then the temperature is raised to 190-200 °C for an additional 4 hours to allow for the distillation of water and excess hydrazine. The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Route 3: Direct C3-Alkylation

Direct alkylation of the indole nucleus at the C3 position provides a more atom-economical approach compared to the two-step acylation/reduction sequence.

Experimental Protocol:

To a solution of 5-fluoroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL per mmol of indole) at 0 °C under an inert atmosphere is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. The mixture is stirred at room temperature for 30 minutes, then cooled back to 0 °C. 1-Iodopropane (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data Summary

ParameterRoute 1: Fischer Indole SynthesisRoute 2: Acylation-ReductionRoute 3: Direct C3-Alkylation
Starting Materials 4-Fluorophenylhydrazine, 2-Hexanone5-Fluoroindole, Propanoyl Chloride5-Fluoroindole, 1-Iodopropane
Number of Steps 121
Overall Yield Moderate (40-60%)Good (60-75%)Moderate to Good (50-70%)
Reaction Time 4-6 hours6-8 hours (total)12-16 hours
Reaction Temperature 100 °C0 °C to 200 °C0 °C to Room Temperature
Purification Column ChromatographyColumn Chromatography (x2)Column Chromatography

Qualitative Comparison of Synthetic Routes

FeatureRoute 1: Fischer Indole SynthesisRoute 2: Acylation-ReductionRoute 3: Direct C3-Alkylation
Advantages Direct, one-pot synthesis.Generally high yielding. Avoids potential rearrangement issues of Fischer synthesis.Atom economical. Milder reaction conditions.
Disadvantages Can suffer from regioselectivity issues with unsymmetrical ketones. Harsh acidic conditions.Two-step process. Use of hazardous reagents (AlCl3, hydrazine). High temperatures in reduction step.Potential for N-alkylation as a side product. Use of strong base. Longer reaction time.
Scalability Well-established for large-scale synthesis.Can be challenging to scale due to exothermic nature of acylation and high temperatures of reduction.Scalable, but control of exotherm with NaH addition is crucial.
Substrate Scope Broad for various hydrazines and carbonyls.Generally good for electron-rich indoles.Good for a range of indoles and alkylating agents.

Synthetic Pathway Visualizations

Fischer_Indole_Synthesis 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Fluorophenylhydrazine->Hydrazone Intermediate AcOH, RT 2-Hexanone 2-Hexanone 2-Hexanone->Hydrazone Intermediate This compound This compound Hydrazone Intermediate->this compound AcOH, 100 °C [3,3]-sigmatropic rearrangement Acylation_Reduction_Synthesis 5-Fluoroindole 5-Fluoroindole 3-Propanoyl-5-fluoro-1H-indole 3-Propanoyl-5-fluoro-1H-indole 5-Fluoroindole->3-Propanoyl-5-fluoro-1H-indole AlCl3, DCM 0 °C to RT Propanoyl Chloride Propanoyl Chloride Propanoyl Chloride->3-Propanoyl-5-fluoro-1H-indole This compound This compound 3-Propanoyl-5-fluoro-1H-indole->this compound Hydrazine, KOH Diethylene glycol 130-200 °C Direct_Alkylation 5-Fluoroindole 5-Fluoroindole Indolyl Anion Indolyl Anion 5-Fluoroindole->Indolyl Anion NaH, DMF 0 °C to RT This compound This compound Indolyl Anion->this compound S N 2 reaction 1-Iodopropane 1-Iodopropane 1-Iodopropane->this compound

Navigating the Analytical Crossroads: A Comparative Guide to Methodologies for 5-fluoro-3-propyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in the development of any new chemical entity for pharmaceutical or research applications is the establishment of robust and reliable analytical methods for its quantification. For the novel compound 5-fluoro-3-propyl-1H-indole, a fluorinated indole derivative, a survey of current scientific literature reveals a notable absence of published, validated analytical methods. This guide therefore serves as a forward-looking roadmap for researchers, scientists, and drug development professionals, providing a comparative framework for the development and cross-validation of suitable analytical techniques. By leveraging established principles of analytical chemistry applied to similar molecular structures, we propose and compare two primary methodologies: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide will furnish detailed, albeit prospective, experimental protocols and present hypothetical cross-validation data to illustrate the comparative performance of these methods. The principles of analytical method validation, including accuracy, precision, specificity, linearity, range, and robustness, will be explored in the context of establishing a reliable quantitative analysis for this compound.

Proposed Analytical Methodologies: A Head-to-Head Comparison

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. For this compound, both RP-HPLC-UV and LC-MS/MS present viable options with distinct advantages.

Table 1: Hypothetical Performance Characteristics of Proposed Analytical Methods

Validation ParameterRP-HPLC-UVLC-MS/MSAcceptance Criteria
Linearity (R²) > 0.998> 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.5%< 1.0%≤ 2.0%
- Intermediate Precision< 2.0%< 1.5%≤ 2.0%
Limit of Detection (LOD) 5 ng/mL0.1 ng/mL-
Limit of Quantitation (LOQ) 15 ng/mL0.3 ng/mL-
Robustness Unaffected by minor changes in pH and mobile phase compositionUnaffected by minor changes in mobile phase composition and flow rateNo significant impact on results

Detailed Experimental Protocols

The following sections outline hypothetical, yet detailed, protocols for the two proposed analytical methods. These protocols are based on common practices for the analysis of small organic molecules and can serve as a starting point for method development.

Protocol 1: RP-HPLC-UV Method

This method is suitable for routine analysis and quantification in less complex matrices where high sensitivity is not the primary requirement.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program: Start at 30% A, increase to 90% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the typical absorbance of indole rings).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the this compound standard in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare working standards by serial dilution in the mobile phase.

  • For sample analysis, dissolve the material in methanol, vortex, and centrifuge. Dilute the supernatant with the mobile phase to the expected concentration range.

Protocol 2: LC-MS/MS Method

This method is ideal for applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity detection.[1][2]

1. Instrumentation and Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program: Start at 20% A, increase to 95% A over 8 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: To be determined by direct infusion of the standard (e.g., m/z of parent ion -> m/z of a specific fragment ion).

    • Qualifier: To be determined by direct infusion of the standard (e.g., m/z of parent ion -> m/z of a different fragment ion).

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3. Sample Preparation:

  • Similar to the HPLC-UV method, but with dilutions made in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water). For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be necessary.[1]

Visualizing the Workflow and Potential Biological Context

To provide a clearer understanding of the processes involved, the following diagrams, created using the DOT language, illustrate the logical flow of method development and a hypothetical signaling pathway where this compound might be investigated.

Analytical_Method_Cross_Validation_Workflow start Define Analytical Requirements dev_hplc Develop RP-HPLC-UV Method start->dev_hplc dev_lcms Develop LC-MS/MS Method start->dev_lcms val_hplc Validate RP-HPLC-UV Method dev_hplc->val_hplc val_lcms Validate LC-MS/MS Method dev_lcms->val_lcms cross_val Cross-Validation: Compare Methods val_hplc->cross_val val_lcms->cross_val select_method Select Optimal Method for Intended Use cross_val->select_method end Implement for Routine Analysis select_method->end

Workflow for Analytical Method Development and Cross-Validation.

Hypothetical_Signaling_Pathway ligand This compound receptor Serotonin Receptor (e.g., 5-HT2A) ligand->receptor g_protein Gq/11 Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca²⁺ Release from ER ip3->ca_release cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response ca_release->cellular_response

References

Performance Benchmark of 5-Fluoro-3-Propyl-1H-Indole (FP-Indole) in an Alzheimer's Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Notice: The following comparison guide is a hypothetical exercise. The compound 5-fluoro-3-propyl-1H-indole, its designated name FP-Indole, the comparative compounds, and all associated experimental data and protocols are fictional. This content is for illustrative purposes to meet the structural and formatting requirements of the prompt and does not represent real-world scientific findings.

Executive Summary: This guide provides a comparative analysis of a novel investigational compound, this compound (designated FP-Indole), against two alternative compounds, a reference standard (Cmpd-Ref-A) and another experimental molecule (Cmpd-Alt-B), in a preclinical Alzheimer's Disease (AD) model. Indole-based compounds are recognized for their therapeutic potential in targeting various pathways in neurodegenerative diseases.[1][2] This guide presents in vitro and in vivo data suggesting that FP-Indole is a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key kinase implicated in AD pathology.[3][4][5] The data indicates superior performance of FP-Indole in reducing neurotoxicity and improving cognitive markers compared to the benchmarked alternatives.

Comparative Performance Analysis

The performance of FP-Indole was evaluated through a series of tiered experiments, from enzymatic inhibition to cell-based assays and in vivo behavioral studies.

Table 1: In Vitro GSK-3β Kinase Inhibition

This assay measured the half-maximal inhibitory concentration (IC50) of each compound against recombinant human GSK-3β. Lower IC50 values indicate higher potency.

CompoundIC50 (nM)Standard Deviation (±nM)
FP-Indole 15.2 1.8
Cmpd-Ref-A88.55.6
Cmpd-Alt-B210.111.2

Table 2: Neuroprotection in Amyloid-Beta (Aβ) Treated SH-SY5Y Cells

This assay assessed the ability of each compound to protect human neuroblastoma cells (SH-SY5Y) from toxicity induced by Aβ oligomers, a hallmark of AD. Cell viability was measured using an MTT assay.

Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviation (±%)
Vehicle Control-1004.5
Aβ Oligomers (10 µM)-45.23.1
Aβ + FP-Indole 1.0 89.7 4.2
Aβ + Cmpd-Ref-A1.065.33.8
Aβ + Cmpd-Alt-B1.051.83.5

Table 3: In Vivo Cognitive Performance in 5XFAD Transgenic Mice

The Morris Water Maze test was used to evaluate spatial learning and memory in a transgenic mouse model of AD (5XFAD). The time required to find a hidden platform (escape latency) was recorded. Lower latency indicates better cognitive function.

Mouse GroupTreatment (10 mg/kg, daily)Day 5 Escape Latency (s)Standard Deviation (±s)
Wild Type (WT) + Vehicle-14.52.5
5XFAD + Vehicle-48.25.1
5XFAD + FP-Indole FP-Indole 18.1 3.0
5XFAD + Cmpd-Ref-ACmpd-Ref-A35.94.2
5XFAD + Cmpd-Alt-BCmpd-Alt-B45.54.8

Proposed Signaling Pathway and Mechanism of Action

FP-Indole is hypothesized to act as a potent inhibitor of GSK-3β. In Alzheimer's disease, hyperactive GSK-3β contributes to the hyperphosphorylation of Tau protein, leading to neurofibrillary tangles, and promotes the production of neurotoxic amyloid-beta peptides.[3][6] By inhibiting GSK-3β, FP-Indole is proposed to reduce Tau pathology, decrease Aβ production, and protect neurons from damage, thereby preserving cognitive function.

G cluster_pathway Wnt Signaling Pathway & AD Pathology cluster_ad Alzheimer's Pathology Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates GSK3B GSK-3β Dsh->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates (for degradation) Tau Tau GSK3B->Tau Phosphorylates APP APP GSK3B->APP Promotes Cleavage TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene Gene Transcription (Neuronal Survival) TCF_LEF->Gene FPIndole FP-Indole FPIndole->GSK3B Inhibits pTau p-Tau (Tangles) Tau->pTau Abeta Aβ Production (Plaques) APP->Abeta

Fig. 1: Proposed mechanism of FP-Indole in the context of Alzheimer's pathology.

Experimental Methodologies

1. In Vitro GSK-3β Kinase Inhibition Assay:

  • Objective: To determine the IC50 of test compounds against GSK-3β.

  • Protocol: Recombinant human GSK-3β (5 ng/µL) was incubated with a fluorescently labeled peptide substrate (2 µM) and ATP (10 µM) in a kinase buffer. Compounds were added at concentrations ranging from 0.1 nM to 50 µM. The reaction was incubated for 60 minutes at 30°C. Kinase activity was measured by quantifying the amount of phosphorylated substrate using a fluorescence polarization immunoassay. Data were normalized to controls and the IC50 was calculated using a four-parameter logistic curve fit.

2. SH-SY5Y Cell Viability Assay:

  • Objective: To assess the neuroprotective effects of the compounds against Aβ-induced toxicity.

  • Protocol: Human neuroblastoma SH-SY5Y cells were plated in 96-well plates at a density of 1x10^4 cells/well. After 24 hours, cells were pre-treated with test compounds (1 µM) for 2 hours. Subsequently, oligomeric Aβ(1-42) (10 µM) was added and incubated for 48 hours. Cell viability was assessed by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. After 4 hours, the formazan product was solubilized with DMSO, and absorbance was read at 570 nm.

3. In Vivo Morris Water Maze Test:

  • Objective: To evaluate the effect of compounds on spatial learning and memory in an AD mouse model.

  • Protocol: 6-month-old male 5XFAD transgenic mice and wild-type littermates were used. Mice were randomly assigned to treatment groups (n=10 per group) and administered vehicle or compound (10 mg/kg) daily via oral gavage for 28 days. The Morris Water Maze test consisted of a 1.2m diameter pool filled with opaque water. For 5 consecutive days (acquisition phase), mice were trained to find a hidden platform. Each mouse performed four trials per day. Escape latency was recorded by a video tracking system.

Logical and Experimental Workflows

The progression from initial compound screening to in vivo validation follows a structured funnel approach, ensuring that only the most promising candidates advance.

G cluster_screening Compound Screening & Validation Funnel lib Compound Library (>10,000 Indole Derivatives) hts High-Throughput Screen (GSK-3β Kinase Assay) lib->hts hits Primary Hits (~300 Compounds) hts->hits dose Dose-Response & IC50 Determination hits->dose leads Lead Candidates (FP-Indole, Cmpd-Alt-B, etc.) dose->leads cell Cell-Based Assays (Neuroprotection, Toxicity) leads->cell validated Validated Leads (FP-Indole) cell->validated invivo In Vivo Efficacy Studies (5XFAD Mouse Model) validated->invivo result Preclinical Candidate (FP-Indole) invivo->result G cluster_workflow In Vivo Experimental Workflow acclimate 1. Animal Acclimatization (1 week) grouping 2. Randomization & Grouping (n=10 per group) acclimate->grouping dosing 3. Daily Dosing Period (28 days, PO) grouping->dosing behavior 4. Behavioral Testing (Morris Water Maze, Days 24-28) dosing->behavior euthanasia 5. Euthanasia & Tissue Collection (Day 29) behavior->euthanasia analysis 6. Biochemical Analysis (Brain Homogenates) euthanasia->analysis

References

The Impact of Fluorination on the Pharmacokinetic Profile of Indole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle molecular modifications that can dramatically enhance a drug candidate's viability is paramount. Among these modifications, fluorination has emerged as a powerful strategy in medicinal chemistry to improve the pharmacokinetic properties of therapeutic agents. This guide provides a comparative analysis of the pharmacokinetic properties of fluorinated indoles versus their non-fluorinated counterparts, supported by experimental data.

The strategic incorporation of fluorine atoms into the indole scaffold can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This is primarily due to the unique physicochemical properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. These properties can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets[1].

Comparative Pharmacokinetic Data

A compelling example of the profound effect of fluorination on the pharmacokinetic properties of an indole derivative is the comparison between 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole and its 6-fluoro-substituted analog, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole. The introduction of a fluorine atom at the 6-position of the indole ring results in a remarkable improvement in oral bioavailability in rats.

CompoundStructureOral Bioavailability (F) in RatsHalf-Life (t½) in Rats
3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleNon-fluorinated at position 618%[2]Not Reported
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleFluorinated at position 680%[2][3][4]12 hours[2][3][4]

The significant increase in oral bioavailability from 18% to 80% is attributed to the metabolic blocking effect of the fluorine atom. Metabolic studies revealed that the primary route of metabolism for the non-fluorinated compound is oxidation at the 6-position of the indole ring. By introducing a fluorine atom at this position, this metabolic pathway is effectively blocked, leading to reduced first-pass metabolism and consequently, a substantial increase in systemic exposure and a longer half-life[2].

Furthermore, the introduction of fluorine can lower the pKa of a basic nitrogen in the molecule, a modification that has been shown to be beneficial for pharmacokinetic properties[2].

Experimental Protocols

The determination of the pharmacokinetic parameters presented above involves a series of well-defined experimental protocols.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines the general procedure for determining the oral bioavailability of a test compound in rats.

  • Animal Model: Male Sprague-Dawley rats are typically used for these studies. The animals are acclimatized to the laboratory conditions before the experiment[2].

  • Compound Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension). A single dose is administered to the rats via oral gavage.

  • Blood Sampling: Blood samples are collected from the rats at predetermined time points after dosing. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Analysis: The blood samples are processed to obtain plasma. The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).

  • Bioavailability Calculation: To determine the absolute oral bioavailability, the AUC obtained after oral administration is compared to the AUC obtained after intravenous (IV) administration of the same compound. The formula for calculating oral bioavailability (F) is: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences a drug's absorption. It can be determined using various methods, with potentiometric titration being a common technique.

  • Sample Preparation: A solution of the test compound is prepared in a suitable solvent, typically water or a co-solvent system for poorly soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

Visualizing Experimental Workflows

To better illustrate the processes involved in a comparative pharmacokinetic study, the following diagrams are provided.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical In Vivo Study cluster_comparison Comparative Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing Compound Administration (Oral Gavage) Animal_Model->Dosing Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Analysis Plasma Sample Analysis (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, t½) Analysis->PK_Analysis Non_Fluorinated Non-Fluorinated Indole PK_Analysis->Non_Fluorinated Fluorinated Fluorinated Indole PK_Analysis->Fluorinated Comparison Comparison of Pharmacokinetic Profiles Non_Fluorinated->Comparison Fluorinated->Comparison

Caption: General workflow for a comparative in vivo pharmacokinetic study.

Signaling_Pathway_Metabolism cluster_non_fluorinated Metabolism of Non-Fluorinated Indole cluster_fluorinated Metabolism of Fluorinated Indole Non_F_Indole Non-Fluorinated Indole (e.g., at position 6) Metabolism Oxidative Metabolism (e.g., Hydroxylation at position 6) Non_F_Indole->Metabolism Major Pathway Metabolite Metabolite Metabolism->Metabolite Excretion Rapid Excretion Metabolite->Excretion Low_Bioavailability Low Oral Bioavailability Excretion->Low_Bioavailability F_Indole Fluorinated Indole (e.g., at position 6) Blocked_Metabolism Blocked Metabolism (Fluorine at position 6) F_Indole->Blocked_Metabolism Metabolic Site Blocked Slow_Excretion Slower Excretion Blocked_Metabolism->Slow_Excretion High_Bioavailability High Oral Bioavailability Slow_Excretion->High_Bioavailability

Caption: Impact of fluorination on the metabolic pathway of an indole derivative.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling 5-fluoro-3-propyl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 5-fluoro-3-propyl-1H-indole, a fluorinated indole derivative. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)
  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

Therefore, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum RequirementEnhanced Protection (for large quantities or high-risk procedures)
Eye and Face Protection Safety glasses with side shields meeting ANSI Z87.1 or European Standard EN166 standards.[2][3]Chemical splash goggles.[5][6] A face shield should be worn in addition to goggles when there is a splash hazard.[5][6][7]
Hand Protection Disposable nitrile or neoprene gloves.[8] Gloves must be inspected before use and changed immediately upon contamination.[4]Double-gloving (e.g., two pairs of nitrile gloves). For extended contact, consider heavier-duty gloves with proven resistance to similar chemicals.
Body Protection A standard laboratory coat.[6] Long pants and closed-toe shoes are required.[5][6]A chemical-resistant apron or a disposable gown over the lab coat.[8] For significant exposure risk, a chemical-resistant suit (e.g., Tyvek®) may be necessary.[9]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]If work cannot be conducted in a fume hood or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge is required.[4][5]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize exposure and prevent contamination.

1. Preparation and Pre-Handling Check:

  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
  • Verify that an eyewash station and safety shower are readily accessible.[3]
  • Assemble all necessary equipment and reagents before starting the experiment.
  • Don the required personal protective equipment as outlined in the table above.

2. Weighing and Transfer:

  • If the compound is a solid, handle it in a manner that avoids dust formation.[2]
  • Use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood.
  • For solutions, use appropriate pipettes or syringes for accurate and contained transfers.

3. Experimental Procedure:

  • All manipulations of the compound should be performed within a certified chemical fume hood.
  • Keep all containers with the compound tightly closed when not in use.[1][2]
  • Avoid direct contact with skin, eyes, and clothing.[2]
  • In case of accidental contact, follow the first aid measures outlined below.

4. Post-Handling and Decontamination:

  • Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
  • Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated chemical waste container.[4]
  • Wash hands thoroughly with soap and water after handling the compound.[1][2]

Emergency and First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][4] Remove contaminated clothing.[2] If skin irritation persists, seek medical advice.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do.[1][2] Continue rinsing. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[2]
Disposal Plan

All waste containing this compound, including contaminated gloves, weigh boats, and excess material, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container.

  • Do not dispose of this chemical down the drain or in regular trash.[2][4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2] Chemical waste generators must ensure complete and accurate classification of waste.[2][3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_area Clean Fume Hood check_safety Verify Eyewash/Shower prep_area->check_safety gather_materials Assemble Equipment check_safety->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound in Hood don_ppe->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer spill Spill or Exposure Occurs weigh->spill Potential Hazard experiment Perform Experiment transfer->experiment transfer->spill decontaminate Decontaminate Surfaces experiment->decontaminate Proceed to Cleanup experiment->spill dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands first_aid Follow First Aid Procedures spill->first_aid notify Notify Supervisor first_aid->notify

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.